Macrocarpal L
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,6-trihydroxy-5-[1-(7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-14(2)11-15(20-23(32)16(12-29)22(31)17(13-30)24(20)33)18-8-10-28(6,34)25-21-19(26(21,3)4)7-9-27(18,25)5/h12-15,18-19,21,25,31-34H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFSHYBHNVCQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CCC(C2C1(CCC3C2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Macrocarpal L: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of Macrocarpal L, a phloroglucinol-sesquiterpene derivative isolated from Eucalyptus globulus. This document details the experimental protocols for its isolation and the spectroscopic techniques employed for its structural determination, presenting key quantitative data in a structured format for clarity and comparative analysis.
Introduction
This compound belongs to a class of complex natural products known as macrocarpals, which are characterized by a phloroglucinol (B13840) core linked to a sesquiterpene moiety. These compounds, predominantly isolated from plants of the Eucalyptus genus, have garnered significant scientific interest due to their diverse biological activities. The structural elucidation of these molecules is a critical step in understanding their structure-activity relationships and exploring their therapeutic potential. This guide focuses on the methodologies and data that have been instrumental in defining the precise chemical structure of this compound.
Isolation of this compound
This compound was successfully isolated from the leaves of Eucalyptus globulus as part of a broader investigation into the chemical constituents of this plant. The isolation procedure involved a multi-step process of extraction and chromatography, as detailed below.
Experimental Protocol: Isolation
Plant Material: Dried leaves of Eucalyptus globulus were used as the starting material.
Extraction:
-
The dried leaves were subjected to extraction with a 50% ethanol (B145695) (EtOH) solution.
-
The resulting extract was concentrated under reduced pressure to yield a crude extract.
Fractionation:
-
The crude extract was partitioned between different organic solvents of varying polarities to achieve initial separation of compounds. A typical fractionation scheme for macrocarpals involves partitioning with solvents such as hexane, chloroform, and ethyl acetate.
Chromatographic Purification:
-
The fraction containing macrocarpals was subjected to silica (B1680970) gel column chromatography. Elution was performed with a gradient of chloroform-methanol to separate compounds based on their polarity.
-
Fractions containing compounds of interest were further purified using high-performance liquid chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient, to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, which provided detailed information about its molecular formula, connectivity, and stereochemistry.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₂₈H₄₀O₆ |
| Molecular Weight | 472.6 g/mol |
| Appearance | Not explicitly reported, but typically a yellowish powder for macrocarpals. |
| Source | Eucalyptus globulus leaves |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
Detailed spectroscopic analysis was crucial for the structural determination of this compound. While the specific spectral data from the primary literature is not fully available, the following represents the types of data that would have been essential for its characterization, based on the analysis of related macrocarpals.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular formula of C₂₈H₄₀O₆. Fragmentation patterns observed in the mass spectrum would provide insights into the different structural components of the molecule, namely the phloroglucinol and sesquiterpene units.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the structure of organic molecules.
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Indicates the number of carbon atoms and their hybridization state (sp³, sp², sp).
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
-
NOESY/ROESY: These experiments provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.
A detailed table of ¹H and ¹³C NMR chemical shifts for this compound would be presented here upon availability from the primary literature.
Visualizing the Elucidation Process
The logical flow of isolating and identifying this compound can be represented as a systematic workflow.
Caption: Workflow for the isolation and structure elucidation of this compound.
Conclusion
The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The systematic application of extraction, fractionation, and chromatographic methods enabled its isolation, while detailed analysis of mass spectrometry and NMR data allowed for the unambiguous determination of its complex molecular architecture. This foundational knowledge is essential for further investigation into the biological activities and potential therapeutic applications of this compound.
The Natural Provenance of Macrocarpal L: A Technical Guide for Scientific Professionals
An in-depth exploration of the botanical origins, isolation methodologies, and proposed biosynthesis of Macrocarpal L, a phloroglucinol-diterpene adduct of interest in drug discovery and development.
Introduction
This compound is a complex polyphenolic compound belonging to the family of formylated phloroglucinol (B13840) compounds (FPCs). These natural products, characterized by a phloroglucinol core linked to a terpene moiety, have garnered significant scientific attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its extraction and isolation, and an illustrative representation of its proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this promising class of molecules.
Natural Sources of this compound
The primary botanical sources of this compound and its congeners are species within the genus Eucalyptus, a diverse group of flowering trees and shrubs in the myrtle family, Myrtaceae. Notably, two species have been prominently identified in the scientific literature as producers of macrocarpals.
Table 1: Primary Natural Sources of Macrocarpals
| Genus | Species | Common Name | Reference |
| Eucalyptus | Eucalyptus globulus | Tasmanian Blue Gum | [1] |
| Eucalyptus | Eucalyptus macrocarpa | Mottlecah | [2] |
While this compound has been specifically reported in Eucalyptus globulus, the broader family of macrocarpals (A-J) has been isolated from both E. globulus and E. macrocarpa[1][2]. The leaves of these species are the primary plant part utilized for the extraction of these compounds.
Experimental Protocols: Extraction and Isolation
The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are generalized from established methodologies for the isolation of various macrocarpals and are applicable for the targeted isolation of this compound.
General Extraction and Fractionation Workflow
The initial extraction aims to separate the desired compounds from the plant matrix, followed by fractionation to partition them based on polarity.
Detailed Methodologies
Protocol 1: Acetone-based Extraction and Fractionation [2]
-
Plant Material Preparation: Air-dried leaves of Eucalyptus macrocarpa are finely ground to a powder.
-
Extraction: The powdered leaves (e.g., 2880 g) are extracted with 80% aqueous acetone. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fractions, which contain the macrocarpals, are combined and concentrated.
-
Hexane (B92381) Wash: The concentrated ethyl acetate fraction is washed with hexane to remove nonpolar impurities.
Protocol 2: Ethanol-based Extraction
-
Plant Material Preparation: Fresh or air-dried leaves of Eucalyptus globulus are used.
-
Extraction: The leaves are extracted with 95% ethanol (B145695) under reflux for 1 hour. This process is repeated, and the ethanolic extracts are combined.
-
Drying and Partitioning: The combined extract is dried and then partitioned with n-hexane.
Chromatographic Purification
Following initial extraction and fractionation, the enriched fraction is subjected to a series of chromatographic steps to isolate and purify individual macrocarpals.
References
Unraveling the Molecular Architecture: A Technical Guide to the Proposed Biosynthesis of Macrocarpal L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal L, a member of the complex phloroglucinol-terpene adducts found in the genus Eucalyptus, presents a fascinating case study in the convergence of major plant metabolic pathways. These natural products have garnered significant attention for their diverse and potent biological activities. A thorough understanding of their biosynthesis is critical for unlocking their therapeutic potential and enabling biotechnological production. Due to a lack of direct research on the biosynthesis of this compound, this technical guide synthesizes current knowledge on the formation of its constituent moieties—phloroglucinols and diterpenes—to propose a plausible biosynthetic pathway. This document provides a framework for future research and outlines the experimental approaches necessary to fully elucidate the formation of this complex molecule.
The proposed biosynthesis of this compound is a prime example of metabolic convergence, initiating from two distinct pathways: the polyketide pathway, which furnishes the aromatic phloroglucinol (B13840) core, and the terpenoid pathway, which generates the intricate diterpene moiety. The key event in this proposed pathway is the strategic coupling of these two precursors, a step likely catalyzed by a specialized enzyme.
The Phloroglucinol Core: A Polyketide-Derived Scaffold
The aromatic phloroglucinol foundation of this compound is believed to be synthesized via the polyketide pathway. While the specific enzymes in Eucalyptus remain to be characterized, the fundamental mechanism is likely analogous to that observed in other organisms. The biosynthesis is proposed to initiate with the condensation of three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase. This enzymatic process results in the formation of the characteristic 1,3,5-trihydroxybenzene structure of phloroglucinol.
The Diterpene Moiety: A Journey Through the Terpenoid Pathway
The complex diterpene portion of this compound originates from the well-established terpenoid biosynthesis pathway. This pathway can be conceptualized in a modular fashion, beginning with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The initial steps involve the head-to-tail condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP, C10), followed by the addition of another IPP unit to yield farnesyl pyrophosphate (FPP, C15), and finally the addition of a third IPP unit to produce geranylgeranyl pyrophosphate (GGPP, C20), the direct precursor to diterpenes[1].
The biosynthesis of the diverse diterpene skeletons is then carried out in three main stages:
-
Module I: Skeleton Formation. Geranylgeranyl pyrophosphate (GGPP) is transformed into a variety of cyclic diterpene skeletons by the action of diterpene synthases (diTPSs), also known as diterpene cyclases (DTCs)[1][2][3]. In angiosperms, the formation of labdane-related diterpenoids typically involves the sequential action of a class II diTPS followed by a class I diTPS[4].
-
Module II: Oxidation. The diterpene skeletons undergo oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). These reactions introduce hydroxyl groups and other functionalities that increase the chemical diversity of the resulting molecules.
-
Module III: Post-Modification. Further structural diversification is achieved through the action of various transferases and isomerases, which can add acyl, methyl, or other groups to the oxidized diterpene scaffold.
The Crucial Coupling: A Proposed Role for Aromatic Prenyltransferases
The defining step in the proposed biosynthesis of this compound is the covalent linkage of the phloroglucinol core with the diterpene moiety. This reaction is hypothesized to be catalyzed by an aromatic prenyltransferase (aPT). These enzymes are known to facilitate the electrophilic substitution of an aromatic ring with a prenyl group derived from a terpene pyrophosphate. In this proposed pathway, an activated diterpene pyrophosphate would serve as the substrate for the aPT, which would then catalyze its addition to the phloroglucinol ring, forming the fundamental structure of this compound. Subsequent tailoring reactions, such as hydroxylation and other modifications, would then lead to the final structure of this compound.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data Summary
Due to the absence of specific experimental data for the biosynthesis of this compound, the following tables present illustrative quantitative data based on typical values for the enzyme classes involved in the proposed pathway. These tables are intended to provide a framework for the types of data that need to be collected to fully characterize this pathway.
Table 1: Illustrative Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme Class | Proposed Substrate(s) | Proposed Product | Typical Km (µM) | Typical kcat (s-1) |
| Polyketide Synthase | Malonyl-CoA | Phloroglucinol | 5 - 50 | 0.1 - 10 |
| Diterpene Synthase (diTPS) | GGPP | Diterpene Skeleton | 1 - 20 | 0.01 - 5 |
| Aromatic Prenyltransferase (aPT) | Phloroglucinol, Diterpene-PP | Macrocarpal Core | 10 - 100 | 0.05 - 2 |
| Cytochrome P450 (CYP) | Macrocarpal Core | Hydroxylated Macrocarpal | 1 - 50 | 0.1 - 20 |
Table 2: Hypothetical Precursor and Product Titers in Eucalyptus Leaf Tissue
| Compound | Tissue Concentration (µg/g dry weight) | Molar Concentration (µM) |
| Phloroglucinol | 5 - 50 | 40 - 400 |
| Geranylgeranyl Pyrophosphate (GGPP) | 0.1 - 1 | 0.25 - 2.5 |
| Diterpene Precursor | 1 - 10 | 3 - 30 |
| This compound | 50 - 500 | 100 - 1000 |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound would require a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments.
Protocol 1: Isolation and Characterization of Biosynthetic Intermediates
-
Plant Material: Collect fresh young leaves of a Eucalyptus species known to produce this compound.
-
Extraction: Homogenize the leaf tissue in liquid nitrogen and extract with a suitable organic solvent (e.g., methanol/chloroform/water).
-
Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate compounds of interest.
-
Structure Elucidation: Determine the chemical structures of the isolated compounds using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 2: In Vitro Enzyme Assays
-
Gene Identification: Identify candidate genes for polyketide synthases, diterpene synthases, aromatic prenyltransferases, and cytochrome P450s from a Eucalyptus transcriptome database based on homology to known enzymes.
-
Heterologous Expression: Clone the candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast) and express the recombinant proteins.
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
Polyketide Synthase: Incubate the purified enzyme with malonyl-CoA and analyze the reaction products by HPLC or LC-MS for the formation of phloroglucinol.
-
Diterpene Synthase: Incubate the purified enzyme with GGPP and analyze the reaction products by gas chromatography-mass spectrometry (GC-MS) after dephosphorylation.
-
Aromatic Prenyltransferase: Incubate the purified enzyme with phloroglucinol and the appropriate diterpene pyrophosphate precursor. Analyze the products by LC-MS.
-
Cytochrome P450: Perform the assay in the presence of a P450 reductase and NADPH. Incubate the enzyme with the proposed macrocarpal intermediate and analyze the products by LC-MS.
-
Protocol 3: Gene Expression Analysis
-
RNA Extraction: Extract total RNA from different tissues of the Eucalyptus plant (e.g., young leaves, old leaves, stems, roots).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for the candidate biosynthetic genes to determine their relative expression levels in different tissues. Correlate the gene expression profiles with the accumulation pattern of this compound and its proposed precursors.
Visualizations of Workflows and Relationships
Experimental Workflow for Pathway Elucidation
Caption: A generalized experimental workflow for biosynthetic pathway elucidation.
Logical Relationship of Key Enzyme Families
Caption: Logical relationships of the key enzyme families in the proposed pathway.
The biosynthesis of this compound is proposed to be a complex and elegant process that integrates the polyketide and terpenoid pathways. While the complete enzymatic cascade remains to be definitively established, this technical guide provides a robust, evidence-based framework for its elucidation. The proposed pathway, quantitative estimations, and detailed experimental protocols outlined herein are intended to serve as a valuable resource for researchers dedicated to unraveling the molecular intricacies of this and other medicinally important natural products. Future research in this area will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of these valuable compounds.
References
Physicochemical Properties of Macrocarpal L: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Macrocarpal L, a member of the complex phloroglucinol (B13840) dialdehyde (B1249045) diterpene class of natural products. Due to the limited availability of experimental data for this compound, this document also includes comparative data for structurally related macrocarpals and details on their biological activities and mechanisms of action to provide a broader context for research and development.
Physicochemical Properties of this compound
Direct experimental determination of several key physicochemical properties of this compound has not been extensively reported in the available scientific literature. The following table summarizes the known and computationally predicted properties for this compound.
| Property | Value | Source |
| CAS Number | 327601-97-8 | [1] |
| Molecular Formula | C₂₈H₄₀O₆ | [1] |
| Molecular Weight | 472.6 g/mol | [1] |
| IUPAC Name | 5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | [1] |
| Appearance | Slightly yellowish powder (presumed, based on related macrocarpals) | [2] |
| Storage Temperature | 2-8 °C | |
| XLogP3 (Computed) | 6.4 | |
| Hydrogen Bond Donor Count (Computed) | 4 | |
| Hydrogen Bond Acceptor Count (Computed) | 6 | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| pKa (Strongest Acidic, Predicted) | 6.69 |
Comparative Physicochemical Data of Related Macrocarpals
To provide a comparative framework, the following table presents data for other macrocarpals isolated from Eucalyptus species. The structural similarities between these compounds suggest that their physicochemical properties may be comparable.
| Property | Macrocarpal A | Macrocarpal B | Macrocarpal C | Macrocarpal G |
| Molecular Formula | C₂₈H₄₀O₆ | C₂₈H₄₀O₆ | C₂₈H₄₀O₆ | C₂₈H₃₈O₅ |
| Molecular Weight | 472.6 g/mol | 472.6 g/mol | 472.6 g/mol | 454.6 g/mol |
| Appearance | Slightly yellowish powder | Slightly yellowish powder | - | Slightly yellowish powder |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | - | Showed turbidity in 10% DMSO, but clear at pH 8 | - |
Experimental Protocols
Isolation and Purification of Macrocarpals from Eucalyptus Species
The following is a generalized protocol for the isolation and purification of macrocarpals from Eucalyptus leaves, based on established methodologies.
1. Plant Material and Extraction:
-
Plant Material: Fresh or air-dried leaves of Eucalyptus species (e.g., Eucalyptus macrocarpa or Eucalyptus globulus) are used as the starting material.
-
Extraction Solvent: 80% aqueous acetone or 95% ethanol (B145695) under reflux are commonly used.
-
Procedure:
-
The plant material is powdered to increase the surface area for extraction.
-
The powdered material is extracted with the chosen solvent multiple times to ensure exhaustive extraction.
-
The extracts are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
2. Fractionation:
-
Solvents: Ethyl acetate and water are typically used for the initial liquid-liquid partitioning.
-
Procedure:
-
The crude extract is suspended in water and partitioned against an equal volume of ethyl acetate.
-
This process is repeated, and the ethyl acetate fractions, which contain the macrocarpals, are combined and concentrated under reduced pressure.
-
3. Chromatographic Purification:
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is commonly used.
-
Mobile Phase: A gradient of chloroform and methanol (B129727) is often employed, with the polarity gradually increased to elute compounds of increasing polarity.
-
Procedure: The concentrated ethyl acetate fraction is adsorbed onto silica gel and loaded onto a prepared column. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used for final purification.
-
Mobile Phase: A suitable gradient of solvents such as methanol, acetic acid, and water is used.
-
Determination of Physicochemical Properties
-
Melting Point: Determined using a micro-melting point measuring instrument.
-
Spectroscopic Measurements:
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Biological Activities and Signaling Pathways of Macrocarpals
While specific biological activities for this compound are not well-documented, other macrocarpals have demonstrated a range of significant biological effects.
Antibacterial and Antifungal Activity
Macrocarpals have shown notable activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Macrocarpal C has been identified as a major antifungal component in Eucalyptus globulus, inhibiting the growth of dermatophytes like Trichophyton mentagrophytes.
The antifungal mode of action of Macrocarpal C involves three key processes:
-
Increased Fungal Membrane Permeability: Leading to the disruption of cellular integrity.
-
Production of Reactive Oxygen Species (ROS): Inducing oxidative stress within the fungal cells.
-
Induction of DNA Fragmentation: Ultimately leading to fungal cell death.
Caption: Antifungal mechanism of Macrocarpal C.
Inhibition of Dipeptidyl Peptidase 4 (DPP-4)
Macrocarpals A, B, and C have been identified as inhibitors of DPP-4, an enzyme involved in glucose metabolism. Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and improves glucose homeostasis. This makes macrocarpals potential candidates for the development of new treatments for type 2 diabetes.
Caption: DPP-4 inhibition pathway by macrocarpals.
Anticancer Activity of Macrocarpal I
Macrocarpal I has been shown to inhibit the growth of colorectal cancer (CRC) cells. Its mechanism of action involves inducing immunogenic cell death (ICD) through the activation of the PERK/eIF2A/ATF4/CHOP signaling pathway. Macrocarpal I also induces apoptosis and ferroptosis and targets TUBB2B and PARP1, disrupting microtubule polymerization and DNA repair.
Caption: Anticancer mechanism of Macrocarpal I in colorectal cancer.
Conclusion
This compound is a promising natural product with a complex chemical structure. While specific experimental data on its physicochemical properties are scarce, the information available for related macrocarpals provides a valuable foundation for further investigation. The diverse biological activities exhibited by this class of compounds, including antibacterial, antifungal, antidiabetic, and anticancer effects, highlight their potential for drug discovery and development. Further research is warranted to fully characterize the physicochemical properties of this compound and to explore its therapeutic potential.
References
The Discovery and Isolation of Macrocarpal L from Eucalyptus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Macrocarpal L, a formylated phloroglucinol (B13840) meroterpenoid found in Eucalyptus species. This document details the scientific background, experimental methodologies, and quantitative data associated with this class of compounds, with a specific focus on this compound.
Introduction to Macrocarpals
Macrocarpals are a class of complex natural products characterized by a phloroglucinol core linked to a terpenoid moiety.[1] These compounds, designated by letters (e.g., A, B, C, L), are predominantly isolated from various Eucalyptus species, notably Eucalyptus globulus and Eucalyptus macrocarpa.[1][2] The scientific community has shown significant interest in macrocarpals due to their diverse and potent biological activities, including antimicrobial and enzyme inhibitory effects.[1][3]
This compound, isolated from the branches of Eucalyptus globulus, is a member of this promising family of natural products. Its chemical structure is defined as 5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde, with a molecular formula of C28H40O6.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and related macrocarpals to facilitate comparison and further research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C28H40O6 | |
| Molecular Weight | 472.6 g/mol | |
| Purity | 98.00% | |
| Appearance | Not Specified | |
| Storage Temperature | 2~8 °C |
Table 2: Reported Yields of Macrocarpals from Eucalyptus macrocarpa
| Macrocarpal | Yield (mg) from 2880 g of leaves | Source(s) |
| A | 252.5 | |
| B | 51.9 | |
| C | 20.0 | |
| D | 56.8 | |
| E | 14.6 | |
| F | 11.4 | |
| G | 47.3 |
Table 3: Spectroscopic Data for Characterization of Macrocarpal A and B
| Technique | Compound | Key Observations | Source(s) |
| Negative FAB-MS | Macrocarpal A | m/z 471 (M-H)⁻ | |
| Macrocarpal B | m/z 471 (M-H)⁻ | ||
| ¹H NMR (270 MHz) | Macrocarpal A | δ 13.57 (phenolic OH), 10.19, 10.13 (aldehyde), 0.83, 0.80 (doublet CH₃), 1.15-0.75 (singlet CH₃), 0.65, 0.54 (cyclopropane CH) | |
| ¹³C NMR | Macrocarpal A | Six methyl carbons, five methylene (B1212753) carbons, six methine carbons, two quaternary carbons, one oxygen-bearing quaternary carbon in the sp3 region. | |
| UV Spectroscopy | Macrocarpal A | λmax (EtOH) nm (ε): 275 (13,000), 393 (5600) |
Note: Detailed, specific spectroscopic data for this compound is not available in the public domain literature reviewed. The data for Macrocarpals A and B are provided as a reference for the class of compounds.
Table 4: Biological Activity of Selected Macrocarpals
| Compound | Activity | Assay | Result | Source(s) |
| Macrocarpal A | DPP-4 Inhibition | In vitro enzyme assay | ~30% inhibition at 500 µM | |
| Macrocarpal B | DPP-4 Inhibition | In vitro enzyme assay | ~30% inhibition at 500 µM | |
| Macrocarpal C | DPP-4 Inhibition | In vitro enzyme assay | 90% inhibition at 50 µM | |
| Macrocarpal C | Antifungal | Minimum Inhibitory Concentration (MIC) vs. T. mentagrophytes | 1.95 µg/mL |
Note: No specific biological activity data for this compound has been reported in the reviewed literature.
Experimental Protocols
The following section details the methodologies for the isolation and characterization of macrocarpals from Eucalyptus species. These protocols can be adapted for the specific isolation of this compound.
General Isolation Workflow
The isolation of macrocarpals typically involves a multi-step process beginning with solvent extraction of the plant material, followed by fractionation and a series of chromatographic purifications.
Caption: General workflow for the isolation of this compound.
Detailed Extraction and Fractionation Protocol
This protocol is a composite of methods reported for the isolation of various macrocarpals.
-
Plant Material Preparation:
-
Collect fresh or air-dry leaves of Eucalyptus globulus.
-
Grind the leaves into a fine powder to increase the surface area for extraction.
-
-
Initial Solvent Extraction:
-
Method A (Methanol): Extract 20g of the powdered leaves with methanol (B129727). Concentrate the extract to yield a crude extract.
-
Method B (Aqueous Acetone): Extract the powdered leaves (e.g., 2880 g) with 80% aqueous acetone.
-
Method C (Ethanol Reflux): Extract the fresh leaves with 95% ethanol (B145695) under reflux for 1 hour, repeating the process twice.
-
-
Liquid-Liquid Partitioning:
-
For Methanol Extract: Dissolve the crude extract in a chloroform/methanol/water mixture (4:1:5 v/v) and separate the layers.
-
For Acetone/Ethanol Extract: Suspend the crude extract in water and partition with an equal volume of ethyl acetate. Repeat this process multiple times and combine the ethyl acetate fractions. The resulting ethyl acetate fraction, which is rich in macrocarpals, is then concentrated under reduced pressure.
-
Chromatographic Purification Protocol
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A stepwise or linear gradient of increasing methanol concentration in chloroform is commonly used. For example, a stepwise elution with hexane/ethyl acetate in ratios of 50:1, 20:1, 10:1, 1:1, and 0:1, followed by methanol alone.
-
Procedure:
-
Pack a silica gel column using a slurry method with a non-polar solvent.
-
Adsorb the concentrated organic fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions using techniques like Thin Layer Chromatography (TLC).
-
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions containing the target compounds from the silica gel column can be further purified using a Sephadex LH-20 column with methanol as the eluent.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, reversed-phase HPLC (e.g., with a C18 column) is often employed.
-
Mobile Phase: A typical mobile phase can be a mixture of methanol, acetic acid, and water.
-
Detection: A UV detector set at approximately 275 nm is suitable for detecting macrocarpals.
-
Biological Activity and Signaling Pathways
While specific data on the biological activity and mechanism of action of this compound are not yet available in the literature, studies on closely related macrocarpals provide valuable insights into their potential therapeutic effects.
Antifungal Mechanism of Macrocarpal C
Macrocarpal C has demonstrated significant antifungal activity against the dermatophyte Trichophyton mentagrophytes. Its mechanism of action is believed to be multi-faceted, involving the disruption of cellular integrity and function.
References
An In-depth Technical Guide on the Spectroscopic Data of Macrocarpal L
Affiliation: Google Research
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for Macrocarpal L, a phloroglucinol (B13840) derivative isolated from Eucalyptus species. Due to the limited public availability of experimentally derived NMR and MS data for this compound, this document presents its known physicochemical properties and utilizes the closely related and well-documented Macrocarpal B as an illustrative analogue for detailed spectroscopic analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a valuable resource for the characterization and investigation of this class of natural products. The document details the necessary experimental protocols for isolation and spectroscopic analysis and includes visualizations of the experimental workflow and a relevant biological pathway.
Introduction to this compound
This compound is a member of the macrocarpal family, a group of formylated phloroglucinol meroterpenoids found in various Eucalyptus species. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including antimicrobial and enzyme inhibitory effects. Structurally, macrocarpals consist of a phloroglucinol core linked to a terpenoid moiety.
While this compound has been isolated and identified, its detailed, publicly accessible spectroscopic data remains scarce in the reviewed literature. The following are its known physicochemical properties:
Given the lack of specific NMR and MS data for this compound, this guide will provide a detailed analysis of Macrocarpal B, a closely related analogue, to illustrate the characteristic spectroscopic features of this compound class.
Spectroscopic Data of Macrocarpal B (Illustrative Analogue)
The structural elucidation of macrocarpals is heavily reliant on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data for Macrocarpal B.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) in negative ion mode is a common technique for determining the molecular weight of macrocarpals.
Table 1: FAB-MS Data for Macrocarpal B
| Parameter | Value | Reference |
| Pseudo-parent peak (M-H)⁻ | m/z 471 | |
| Molecular Weight | 472 | |
| Molecular Formula | C₂₈H₄₀O₆ |
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of macrocarpals. The spectra are typically recorded in deuterated methanol (B129727) (CD₃OD).
Table 2: ¹H NMR Spectral Data for Macrocarpal B (in CD₃OD)
| Proton | δH (ppm) |
| 1 | 10.01 (1H, s) |
| 3 | 3.25 |
| 4 | 2.32 / 1.26 |
| 5 | 1.96 |
| 6 | 1.07 / 0.91 |
| 7 | 1.61 / 1.43 |
| 8 | 1.51 |
| 9 | 1.51 |
| 11 | 1.26 / 0.91 |
| 13 | 1.13 |
| 14 | 1.13 |
| 23 | 0.56 |
| 24 | 0.49 |
Table based on data from Biosci Biotechnol Biochem.
Table 3: ¹³C NMR Spectral Data for Macrocarpal B (in CD₃OD)
The ¹³C NMR spectrum of Macrocarpal B indicates the presence of a cyclopropane (B1198618) ring, four singlet methyl carbons, two doublet methyl carbons, five methylene (B1212753) carbons, six methine carbons, and three quaternary carbons, one of which is oxygenated, in the diterpene portion of the molecule.
(Specific chemical shift data for ¹³C NMR of Macrocarpal B were not available in the provided search results.)
Experimental Protocols
The following protocols are based on established methodologies for the isolation and spectroscopic analysis of macrocarpals from Eucalyptus species.
A general workflow for the isolation of macrocarpals involves solvent extraction followed by chromatographic purification.
-
Plant Material Preparation: Fresh or dried leaves of the Eucalyptus species are collected and ground into a fine powder.
-
Removal of Essential Oils: The powdered leaf material is subjected to a process to remove essential oils, such as steam distillation or maceration in a nonpolar solvent like n-hexane.
-
Solvent Extraction:
-
Initial Extraction: The residue is first extracted with water or a low-concentration aqueous organic solvent (e.g., ≤ 30% ethanol (B145695) in water).
-
Secondary Extraction: The remaining plant residue is then extracted with a higher concentration of an organic solvent or an aqueous organic solvent solution (e.g., 50-95% ethanol). A common laboratory-scale method involves extraction with 80% aqueous acetone.
-
-
Solvent Partitioning and Fractionation: The crude extract is subjected to liquid-liquid partitioning. Typically, the extract is suspended in water and partitioned with ethyl acetate (B1210297). The ethyl acetate fractions, which contain the macrocarpals, are combined and concentrated.
-
Chromatographic Purification:
-
Column Chromatography: The concentrated extract is subjected to column chromatography using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., chloroform (B151607) and methanol) to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape. A UV detector set at approximately 275 nm is suitable for detecting macrocarpals.
-
-
Mass Spectrometry: Negative ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using a suitable deuterated solvent, such as methanol-d₄ (CD₃OD). ¹H-¹³C shift-correlated spectroscopy (H-C COSY) is used to facilitate the assignment of proton and carbon signals.
Visualizations
References
An In-depth Technical Guide to Macrocarpal L (CAS Number 327601-97-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal L is a naturally occurring phloroglucinol-diterpene compound isolated from Eucalyptus species, notably from the branches of Eucalyptus globulus.[1] With the CAS number 327601-97-8, this molecule has garnered interest for its potential biological activities. This guide provides a comprehensive overview of the technical data available for this compound, including its physicochemical properties, and details on its reported cytotoxic effects. Methodologies for relevant biological assays are described, and a putative mechanism of action is discussed based on evidence from closely related compounds. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Physicochemical Properties
This compound is a sesquiterpenoid with a complex chemical structure.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 327601-97-8 | [1][3] |
| Molecular Formula | C₂₈H₄₀O₆ | |
| Molecular Weight | 472.6 g/mol | |
| IUPAC Name | 5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
| Synonyms | 2,4,6-Trihydroxy-5-{(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyldecahydro-1H-cyclopropa[a]naphthalen-4-yl]-3-methylbutyl}isophthalaldehyde | |
| Class | Sesquiterpenoid, Phloroglucinol (B13840) |
Biological Activity: Cytotoxicity
This compound has demonstrated cytotoxic activity against human cancer cell lines. The available quantitative data is presented in the following table.
| Cell Line | Assay Type | Incubation Time | IC₅₀ (μM) | Reference |
| A549 (Human lung carcinoma) | SRB assay | 72 hours | < 10 | |
| HL-60 (Human promyelocytic leukemia) | MTT assay | 72 hours | < 10 |
Postulated Mechanism of Action: Induction of Apoptosis
While the specific signaling pathways activated by this compound have not been fully elucidated, studies on structurally similar phloroglucinol derivatives isolated from Eucalyptus globulus suggest a mechanism involving the induction of apoptosis. For instance, a related compound, eucalyptin (B191470) B, was shown to induce apoptosis in A549 cells by modulating the expression of key apoptosis-regulating proteins. This involved the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio. Furthermore, an increase in the level of cleaved caspase-3, a key executioner caspase, was observed, indicating the activation of the caspase-dependent apoptotic pathway.
Based on these findings, it is hypothesized that this compound may exert its cytotoxic effects through a similar pro-apoptotic mechanism.
Proposed Signaling Pathway for this compound-induced Apoptosis
The following diagram illustrates a plausible signaling cascade for the induction of apoptosis by this compound, based on the mechanisms identified for related compounds.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activity.
Isolation of this compound from Eucalyptus globulus
A general procedure for the isolation of macrocarpal compounds from Eucalyptus species involves solvent extraction followed by chromatographic separation.
-
Extraction: Air-dried and powdered branches of Eucalyptus globulus are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Column Chromatography: The bioactive fraction (typically the ethyl acetate or chloroform fraction for phloroglucinols) is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as methanol and water to yield pure this compound.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
The sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding: A549 cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for 72 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye, and the bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm.
Western Blot Analysis for Apoptosis Markers
This protocol is for the detection of Bcl-2, Bax, and cleaved caspase-3.
-
Protein Extraction: A549 cells are treated with this compound for a specified time, then lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and cleaved caspase-3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the investigation of the cytotoxic properties of this compound.
Caption: Workflow for the study of this compound.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity against cancer cell lines. While further research is required to fully elucidate its mechanism of action and to evaluate its therapeutic potential in vivo, the information presented in this guide provides a solid foundation for future investigations. The provided protocols and data can aid researchers in the design of experiments aimed at exploring the pharmacological properties of this interesting molecule.
References
- 1. Phloroglucinol Derivatives from the Fruits of Eucalyptus globulus and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eucalyptals D and E, new cytotoxic phloroglucinols from the fruits of Eucalyptus globulus and assignment of absolute configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phloroglucinol Derivatives from the Fruits of <i>Eucalyptus globulus</i> and Their Cytotoxic Activities [ouci.dntb.gov.ua]
A Comprehensive Technical Guide to the Biological Activity Screening of Macrocarpals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the available scientific literature on the biological activities of various compounds belonging to the macrocarpal family. No specific information was found for a compound designated as "Macrocarpal L." The data presented herein pertains to other identified macrocarpals (A, B, C, G, I) and extracts from plants containing these compounds.
Introduction to Macrocarpals
Macrocarpals are a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives, primarily isolated from plants of the Eucalyptus species, such as Eucalyptus macrocarpa and Eucalyptus globulus.[1][2][3][4] These compounds are noted for their complex chemical structures and a wide range of biological activities. Structurally, they consist of a phloroglucinol dialdehyde moiety linked to a diterpene unit, which can feature various ring systems.[2] Scientific investigations have revealed significant potential for macrocarpals in several therapeutic areas, including their roles as antibacterial, antifungal, anti-inflammatory, and anti-cancer agents. This guide provides an in-depth overview of the screening methodologies and key findings related to the biological activities of this promising class of natural products.
Antibacterial Activity of Macrocarpals
Several macrocarpals have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. Macrocarpals A, B, C, and G have been shown to be effective against bacteria such as Bacillus subtilis and Staphylococcus aureus.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The antibacterial efficacy of macrocarpals is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound | Bacterium | MIC (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | |
| Staphylococcus aureus FDA209P | 0.4 | ||
| Macrocarpals B-G | Staphylococcus aureus | 0.78 - 3.13 | |
| Bacillus subtilis | 0.78 - 3.13 | ||
| Micrococcus luteus | 0.78 - 3.13 | ||
| Mycobacterium smegmatis | 0.78 - 3.13 |
Experimental Protocol: Broth Microdilution MIC Assay
A standard method for determining the MIC of a compound is the broth microdilution assay.
Objective: To determine the lowest concentration of a macrocarpal that inhibits the visible growth of a specific bacterium.
Materials:
-
Test macrocarpal compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other suitable broth)
-
96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Macrocarpal Dilutions: A stock solution of the macrocarpal is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in the broth to achieve a range of final concentrations to be tested.
-
Bacterial Inoculum Preparation: The bacterial strain is cultured in broth to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the 96-well plate is filled with 50 µL of the appropriate macrocarpal dilution. An equal volume (50 µL) of the standardized bacterial inoculum is added to each well.
-
Controls:
-
Positive Control: Wells containing only the broth and the bacterial inoculum (no macrocarpal).
-
Negative Control: Wells containing only the broth (no bacteria or macrocarpal).
-
-
Incubation: The microtiter plate is incubated at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the macrocarpal at which no visible bacterial growth (turbidity) is observed.
Workflow for Antibacterial Screening
Caption: Workflow for the isolation and antibacterial screening of macrocarpals.
Antifungal Activity of Macrocarpal C
Macrocarpal C has been identified as having significant antifungal properties, particularly against dermatophytes like Trichophyton mentagrophytes.
Quantitative Data: Antifungal Activity
| Compound | Fungus | MIC (µg/mL) | Reference |
| Macrocarpal C | Trichophyton mentagrophytes | Not specified |
While the precise MIC value was not provided in the available abstracts, the study demonstrated a significant dose-dependent inhibition.
Experimental Protocol: Antifungal Susceptibility Testing (CLSI M38-A2 Method)
The Clinical and Laboratory Standards Institute (CLSI) M38-A2 method is a standardized protocol for antifungal susceptibility testing of filamentous fungi.
Objective: To determine the MIC of Macrocarpal C against Trichophyton mentagrophytes.
Materials:
-
Macrocarpal C
-
T. mentagrophytes culture
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A suspension of fungal conidia is prepared from a mature culture and adjusted to a standardized concentration.
-
Drug Dilution: Serial dilutions of Macrocarpal C are prepared in RPMI-1640 medium in the microtiter plates.
-
Inoculation: The standardized fungal inoculum is added to each well containing the drug dilutions.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 4-7 days).
-
Reading Results: The MIC is determined as the lowest concentration of Macrocarpal C that causes a significant inhibition of fungal growth compared to the positive control.
Mechanism of Antifungal Action
The antifungal mechanism of Macrocarpal C involves multiple modes of action.
Caption: Proposed mechanism of antifungal action for Macrocarpal C.
Anti-Cancer Activity
Macrocarpal I has shown promise as an anti-cancer agent, particularly in the context of colorectal cancer. Additionally, extracts from Phaleria macrocarpa, a plant also known for producing bioactive compounds, have demonstrated cytotoxic effects against various cancer cell lines.
Quantitative Data: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |
| Macrocarpal I | Colorectal Cancer Cells | Not specified | |
| Phaleria macrocarpa Fruit Extracts | HT-29 (Colon Adenocarcinoma) | < 100 | |
| MCF-7 (Breast Adenocarcinoma) | < 100 | ||
| HeLa (Cervical Cancer) | < 100 | ||
| Phaleria macrocarpa Leaf Extract | T47D (Breast Cancer) | Not specified |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
Objective: To determine the IC50 of a macrocarpal against a cancer cell line.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Macrocarpal compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the macrocarpal.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anti-Cancer Action
In silico studies on compounds from Phaleria macrocarpa suggest the involvement of key apoptosis-related signaling pathways.
Caption: Putative anti-cancer signaling pathways modulated by macrocarpal-related compounds.
Anti-inflammatory Activity
Extracts from plants known to contain macrocarpal-like compounds have demonstrated anti-inflammatory effects, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data: Anti-inflammatory Effects
| Extract | Cell Line | Effect | IC50 (µg/mL) | Reference |
| Phaleria macrocarpa Leaf Extract | RAW 264.7 Macrophages | Inhibition of Nitric Oxide (NO) Production | 18.4 ± 3.1 |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a common method for measuring nitrite (B80452) concentration, which is an indicator of NO production.
Objective: To evaluate the inhibitory effect of a macrocarpal on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Macrocarpal compound
-
Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Cell culture medium
-
96-well plates
Procedure:
-
Cell Culture and Treatment: RAW 264.7 cells are plated in 96-well plates and treated with various concentrations of the macrocarpal compound for a short pre-incubation period.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the Griess reagent is added to the supernatant.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite in the samples is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of some natural products are mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK.
Caption: General anti-inflammatory signaling pathways potentially inhibited by macrocarpals.
DPP-4 Inhibitory Activity
Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism, making them potential candidates for the treatment of type 2 diabetes.
Quantitative Data: DPP-4 Inhibition
| Compound | Concentration (µM) | % Inhibition | Reference |
| Macrocarpal A | 500 | ~30% | |
| Macrocarpal B | 500 | ~30% | |
| Macrocarpal C | 50 | ~90% |
Experimental Protocol: DPP-4 Inhibition Assay
Objective: To measure the inhibitory activity of macrocarpals against the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer
-
Macrocarpal compounds
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture: The macrocarpal compound at various concentrations is pre-incubated with the DPP-4 enzyme in the assay buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the DPP-4 substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time.
-
Measurement: The product of the enzymatic reaction (e.g., p-nitroanilide) is measured colorimetrically using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the macrocarpal to the activity of the control (enzyme and substrate without the inhibitor).
Conclusion
The macrocarpal family of natural products exhibits a diverse and potent range of biological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory properties. The data summarized in this guide highlight the significant therapeutic potential of these compounds. While specific information on "this compound" remains elusive, the broader class of macrocarpals represents a rich source for the discovery and development of new therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action, establish structure-activity relationships, and evaluate their safety and efficacy in preclinical and clinical settings.
References
- 1. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Literature Review of Macrocarpal Compounds: A Technical Guide for Researchers
An in-depth exploration of the biological activities, mechanisms of action, and experimental protocols related to macrocarpal compounds, a promising class of natural products derived from Eucalyptus species.
Introduction
Macrocarpals are a class of formylated phloroglucinol (B13840) meroterpenoids predominantly isolated from various species of the Eucalyptus genus, such as Eucalyptus macrocarpa and Eucalyptus globulus.[1] These complex natural products are characterized by a phloroglucinol core linked to a terpenoid moiety.[1] The scientific community has shown significant interest in macrocarpals due to their diverse and potent biological activities, including antimicrobial, antifungal, and enzyme-inhibitory effects. This technical guide provides a comprehensive review of the current literature on macrocarpal compounds, with a focus on their quantitative biological data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Data Presentation
The biological activities of macrocarpal compounds have been quantified in various studies. The following tables summarize the available quantitative data, including antibacterial and antifungal minimum inhibitory concentrations (MICs), cytotoxicity (IC50 values), and enzyme inhibition data to facilitate a comparative analysis.
Antibacterial and Antifungal Activity of Macrocarpal Compounds
Macrocarpal compounds have demonstrated significant activity against a range of pathogenic microbes, particularly Gram-positive bacteria and certain fungi.[2][3][4]
| Compound | Target Microorganism | MIC (µg/mL) | Reference(s) |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | |
| Staphylococcus aureus FDA209P | 0.4 | ||
| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | |
| Bacillus subtilis | 0.78 - 3.13 | ||
| Micrococcus luteus | 0.78 - 3.13 | ||
| Mycobacterium smegmatis | 0.78 - 3.13 | ||
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | |
| Macrocarpal H | Streptococcus mutans | 0.20 | |
| Macrocarpal I | Streptococcus mutans | 6.25 | |
| Macrocarpal J | Streptococcus mutans | 3.13 |
Note: The data presented is compiled from various studies, and direct comparison may be limited by differences in experimental conditions.
Cytotoxicity of Macrocarpal Compounds
The cytotoxic effects of macrocarpal compounds have been evaluated against various cancer cell lines.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Incubation Time (hrs) |
| Macrocarpal B | A549 (Lung Carcinoma) | SRB | < 10 | 72 |
| HL-60 (Leukemia) | MTT | < 10 | 72 |
Enzyme Inhibition by Macrocarpal Compounds
Certain macrocarpals have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism.
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Macrocarpal A | 500 | ~30% | >500 |
| Macrocarpal B | 500 | ~30% | >500 |
| Macrocarpal C | 50 | ~90% | ~35 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning macrocarpal compounds.
Isolation of Macrocarpal Compounds from Eucalyptus Leaves
The isolation of macrocarpals typically involves solvent extraction followed by chromatographic purification.
1. Plant Material Preparation and Extraction:
-
Fresh or air-dried leaves of Eucalyptus species (e.g., Eucalyptus macrocarpa) are collected and ground into a powder.
-
To remove essential oils, the powdered material can be pre-treated with a non-polar solvent like n-hexane.
-
The primary extraction is performed using a polar solvent such as 80% aqueous acetone (B3395972) or 95% ethanol. The mixture is agitated for several hours and then filtered.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning and Fractionation:
-
The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to separate compounds based on their polarity.
-
The ethyl acetate fraction, which is enriched with macrocarpals, is collected and concentrated.
3. Chromatographic Purification:
-
The concentrated ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
A solvent gradient (e.g., chloroform-methanol) is used to elute fractions with increasing polarity.
-
Fractions containing the desired macrocarpals are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is commonly employed.
1. Preparation of Reagents and Microorganism:
-
Prepare a stock solution of the macrocarpal compound in a suitable solvent (e.g., DMSO).
-
Culture the test microorganism (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
2. Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the macrocarpal stock solution in the broth medium.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth without the compound) and a negative control (broth only).
3. Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the macrocarpal compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Seeding:
-
Seed the desired cancer cell line (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the macrocarpal compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for the desired period (e.g., 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Mechanism of Action
The precise molecular mechanisms of action for all macrocarpal compounds are not fully elucidated; however, research on specific macrocarpals provides strong indications of their potential modes of action.
A prominent mechanism is the disruption of microbial cell membrane integrity, leading to increased permeability and leakage of intracellular components. For instance, the antifungal action of Macrocarpal C against Trichophyton mentagrophytes is associated with an increase in fungal membrane permeability.
Furthermore, some macrocarpals induce oxidative stress through the generation of reactive oxygen species (ROS). Macrocarpal C has been shown to increase the production of intracellular ROS in fungal cells. This surge in ROS can lead to damage of vital cellular components, including DNA, ultimately triggering apoptosis-like cell death.
Enzyme inhibition is another key mechanism. Macrocarpals have been shown to inhibit the activity of crucial bacterial enzymes, such as proteinases from Porphyromonas gingivalis, a bacterium implicated in periodontal disease. Additionally, Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), with Macrocarpal C showing particular potency.
Conclusion
Macrocarpal compounds represent a promising class of natural products with a broad spectrum of biological activities. Their potent antibacterial, antifungal, and enzyme-inhibitory properties make them attractive candidates for further investigation in drug discovery and development. This technical guide has summarized the current state of knowledge on macrocarpals, providing a valuable resource of quantitative data, detailed experimental protocols, and insights into their mechanisms of action. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and investigating the potential for synergistic effects with existing therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Macrocarpals from Eucalyptus globulus
Topic: Macrocarpal Extraction Protocol from Eucalyptus globulus
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the extraction and isolation of macrocarpals, a group of bioactive phloroglucinol-diterpene derivatives, from the leaves of Eucalyptus globulus. While the specific compound "Macrocarpal L" is not prominently documented in the reviewed literature, this guide focuses on established protocols for the extraction of well-characterized macrocarpals such as A, B, and C from this species.
Introduction
Macrocarpals are a class of complex natural products found in various Eucalyptus species, notably Eucalyptus globulus and Eucalyptus macrocarpa. These compounds have garnered significant scientific interest due to their diverse biological activities, including antibacterial, antifungal, and enzyme-inhibitory properties. For instance, various macrocarpals have demonstrated potent activity against Gram-positive bacteria and oral pathogens.[1][2] Macrocarpal C, in particular, has been shown to inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in type 2 diabetes, and exhibits antifungal properties against the dermatophyte Trichophyton mentagrophytes.[3][4]
The complex structure of macrocarpals, which includes a polar phloroglucinol (B13840) dialdehyde (B1249045) core linked to a less polar diterpene moiety, presents unique challenges for their efficient extraction and purification. The protocols outlined below are based on established methodologies and aim to provide a comprehensive guide for researchers in this field.
Data Presentation
The yield of macrocarpals can vary significantly based on the extraction method and the specific Eucalyptus species used. The following table summarizes reported data on the inhibitory activity of macrocarpals A, B, and C against DPP-4.
| Compound | Concentration for ~30% Inhibition (µM) | Concentration for ~90% Inhibition (µM) | IC₅₀ (µM) |
| Macrocarpal A | 500 | >500 | Not Determined |
| Macrocarpal B | 500 | >500 | Not Determined |
| Macrocarpal C | Not Determined | 50 | ~35 |
| Data sourced from a study on DPP-4 inhibition.[5] |
Experimental Protocols
The isolation of macrocarpals from Eucalyptus globulus leaves is a multi-step process that involves initial extraction, fractionation, and subsequent chromatographic purification. Two primary protocols are presented below, reflecting different solvent systems and purification strategies.
Protocol 1: Sequential Solvent Extraction
This method employs a sequential extraction with solvents of increasing polarity to first remove non-polar compounds like essential oils and then extract the more polar macrocarpals.
1. Plant Material Preparation and Pre-treatment:
-
Fresh or air-dried leaves of Eucalyptus globulus are collected and ground into a fine powder to increase the surface area for extraction.
-
To remove essential oils, the powdered leaf material is first subjected to a pre-extraction step. This can be achieved through steam distillation or by macerating the powder in a non-polar solvent such as n-hexane at room temperature with occasional stirring for 24 hours.
-
The mixture is then filtered, and the non-polar solvent fraction containing the essential oils is discarded. The plant residue is air-dried to remove any residual solvent.
2. Initial Low-Concentration Aqueous Organic Solvent Extraction:
-
The pre-treated plant residue is extracted with a low-concentration aqueous organic solvent, such as 30% ethanol (B145695) in water.
-
The mixture is agitated at room temperature for a specified period (e.g., 4-6 hours) and then filtered to separate the extract from the solid residue.
3. Secondary Higher-Concentration Organic Solvent Extraction:
-
The remaining plant residue is then subjected to a second extraction using a higher concentration of an organic solvent, such as 50-95% ethanol. This step is aimed at isolating the macrocarpals with higher purity.
-
The mixture is again agitated and filtered.
4. Purification by Chromatography:
-
The crude extract obtained from the secondary extraction is concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract is then subjected to a series of chromatographic techniques for the purification of individual macrocarpals.
-
Column Chromatography: Silica gel is a commonly used stationary phase. A gradient of solvents, for example, n-hexane, ethyl acetate (B1210297), and methanol (B129727), is used to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using reversed-phase (e.g., C18) or normal-phase HPLC columns with specific solvent systems to isolate pure macrocarpals.
-
Protocol 2: Methanol Extraction Followed by Liquid-Liquid Partitioning
This protocol utilizes an initial broad-spectrum solvent extraction followed by partitioning to separate compounds based on their differential solubility in immiscible solvents.
1. Initial Extraction:
-
Twenty grams of dried, powdered Eucalyptus globulus leaves are extracted with methanol.
-
The methanol extract is then concentrated to yield a crude extract.
2. Liquid-Liquid Partitioning:
-
The crude extract is dissolved in a chloroform/methanol/water mixture with a volume ratio of 4:1:5.
-
The layers are separated to partition the compounds based on their polarity.
3. Chromatographic Purification:
-
The fraction containing the macrocarpals is further purified using silica-gel column chromatography. A stepwise elution with a hexane/ethyl acetate gradient (e.g., 50:1, 20:1, 10:1, 1:1, and 0:1) followed by methanol can be employed to obtain different fractions.
-
Fractions containing the desired macrocarpals are then subjected to further purification, typically using HPLC, to yield the pure compounds.
Visualizations
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Synthesis of Macrocarpal L Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of derivatives of Macrocarpal L, a naturally occurring phloroglucinol (B13840) dialdehyde (B1249045) diterpene with a range of promising biological activities. Macrocarpals have demonstrated antibacterial, antifungal, anticancer, and anti-diabetic properties, making them attractive scaffolds for the development of new therapeutic agents. These notes are intended to guide researchers in the semi-synthesis of known macrocarpals and the generation of novel derivatives for structure-activity relationship (SAR) studies.
Overview of this compound and its Derivatives
This compound belongs to a class of compounds isolated from plants of the Eucalyptus genus.[1] These molecules are characterized by a substituted phloroglucinol core linked to a diterpene moiety. The structural complexity and diverse biological activities of macrocarpals make them compelling targets for medicinal chemistry campaigns.[2][3] The modification of the macrocarpal scaffold can lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[4][5]
Biological Activities of Macrocarpals
A summary of the reported biological activities for various macrocarpals is presented in the table below. This data highlights the potential therapeutic applications of this class of compounds.
| Compound/Derivative | Biological Activity | Key Findings |
| Macrocarpal A | Antibacterial | Potent activity against Gram-positive bacteria. |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. | |
| Macrocarpal C | Antifungal | Active against dermatophytes like Trichophyton mentagrophytes. |
| Anti-diabetic | Inhibits dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. | |
| S-Euglobals (Analogues) | Antileishmanial | Analogue 7 showed potent activity with an IC50 of 2.4 µg/mL against Leishmania donovani promastigotes. |
| Antimalarial | Robustadial A and B, and S-euglobal 8 exhibited weak antimalarial activity against Plasmodium falciparum. | |
| Antibacterial | Analogue 11 was the most potent against methicillin-resistant Staphylococcus aureus with an IC50 of 1.0 µg/mL. | |
| Phloroglucinol Derivatives | Anti-inflammatory | Diacylphloroglucinol and alkylated acylphloroglucinol derivatives inhibit iNOS and NF-κB. |
Synthetic Protocols
Semi-synthesis of Macrocarpal C from Macrocarpal A
An efficient method for the semi-synthesis of Macrocarpal C involves the selective exo-dehydration of Macrocarpal A. This protocol provides a direct route to Macrocarpal C, which can be challenging to isolate in pure form from natural sources.
Experimental Protocol:
-
Dissolution: Dissolve Macrocarpal A in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Catalysis: Add a suitable acid catalyst to the solution. The original literature suggests the use of a strong protic acid. The reaction should be monitored closely to prevent unwanted side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure Macrocarpal C.
General Strategy for the Synthesis of Novel Macrocarpal Derivatives
The synthesis of novel Macrocarpal derivatives can be achieved by modifying the phloroglucinol core or the diterpene moiety. A biomimetic approach, similar to the synthesis of euglobal analogues, can be employed. This involves a three-component reaction of a phloroglucinol derivative, an aldehyde, and a monoterpene.
Experimental Workflow:
Caption: Biomimetic synthesis workflow for novel Macrocarpal derivatives.
Experimental Protocol:
-
Knoevenagel Condensation: React the starting phloroglucinol (or a functionalized Macrocarpal core) with a selected aldehyde in the presence of a base catalyst (e.g., piperidine (B6355638) or pyridine) to form an intermediate.
-
Diels-Alder Cycloaddition: To the intermediate from the previous step, add a suitable monoterpene. The reaction may require heating to proceed. This [4+2] cycloaddition will form the core structure of the new derivative.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up. Purify the resulting product mixture using column chromatography to isolate the desired derivative.
-
Characterization: Characterize the purified compound using standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Signaling Pathways and Experimental Design
The development of novel this compound derivatives requires a systematic approach to evaluate their biological activity and understand their mechanism of action. The following diagram illustrates a logical workflow for screening and characterizing new compounds.
Caption: Logical workflow for the screening of new this compound derivatives.
This workflow begins with the synthesis of a library of derivatives, followed by primary in vitro screening against specific targets (e.g., enzymes, receptors). Promising hits are then advanced to secondary cell-based assays to confirm activity and elucidate the mechanism of action. Finally, structure-activity relationship (SAR) studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling are conducted to optimize lead compounds.
References
- 1. Eucalyptus - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of natural products containing the phloroglucinol motif - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The structural modification of natural products for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Activity Assay of Macrocarpal L
Topic: In Vitro Assay for Macrocarpal L Antibacterial Activity Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocarpals are a class of phloroglucinol-diterpene derivatives isolated from plants of the Eucalyptus genus, which have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. This document provides detailed application notes and protocols for conducting in vitro assays to determine the antibacterial activity of this compound and related compounds. Due to the limited availability of specific data for this compound, the protocols and data presented here are based on studies of closely related macrocarpals, such as Macrocarpal A, B, and C. These compounds have been shown to be effective antibacterial agents, and the methodologies described are broadly applicable for the screening and characterization of new macrocarpal derivatives.
The primary mechanism of action for some phloroglucinol (B13840) derivatives is believed to involve the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and a collapse of the membrane potential. This document will outline the standard methods for assessing antibacterial efficacy, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation
The antibacterial activities of various macrocarpals are summarized below. These tables provide a reference for the expected potency of this class of compounds against several Gram-positive bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Macrocarpal A
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis PCI219 | < 0.2 | [1] |
| Staphylococcus aureus FDA209P | 0.4 | [1] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Macrocarpals B-G
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | 0.78 - 3.13 | [2] |
| Staphylococcus aureus | 0.78 - 3.13 | [2] |
| Micrococcus luteus | 0.78 - 3.13 | [2] |
| Mycobacterium smegmatis | 0.78 - 3.13 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and reliable technique for determining the MIC of natural products like this compound.
Materials:
-
This compound (or related macrocarpal) stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and multichannel pipettes
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
-
Incubate the culture at 37°C for 2-6 hours until it reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Typically, 100 µL of MHB is added to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of MHB with the bacterial inoculum but no this compound (positive control for growth).
-
Well 12 should contain 100 µL of MHB only (negative control for sterility).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a follow-up to the MIC assay.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile pipette tips
-
Incubator (37°C)
Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a separate, labeled nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Mandatory Visualization
Proposed Antibacterial Mechanism of this compound
The following diagram illustrates a hypothetical signaling pathway for the antibacterial action of this compound, based on the known mechanisms of related phloroglucinol compounds. This proposed mechanism involves the disruption of the bacterial cell membrane, leading to a cascade of events that result in bacterial cell death.
Caption: Proposed mechanism of this compound antibacterial activity.
Experimental Workflow for Antibacterial Susceptibility Testing
The following diagram outlines the logical workflow for determining the MIC and MBC of this compound.
Caption: Workflow for MIC and MBC determination.
References
Application Notes and Protocols: Unraveling the Mechanism of Action of Macrocarpals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific scientific literature detailing the mechanism of action for "Macrocarpal L" is not available. The following information is a consolidated summary based on the published research for closely related and well-studied macrocarpals, primarily Macrocarpal C and Macrocarpal I, isolated from Eucalyptus species. The mechanisms described herein are likely to provide a strong foundational understanding for investigating similar compounds.
Introduction
Macrocarpals are a class of phloroglucinol-diterpenoid compounds isolated from various species of Eucalyptus. These natural products have garnered significant interest due to their diverse biological activities, including potent antifungal and anticancer properties. This document provides a detailed overview of the known mechanisms of action for key macrocarpals, along with experimental protocols to facilitate further research in this area.
I. Antifungal Mechanism of Action: A Focus on Macrocarpal C
Macrocarpal C has demonstrated significant antifungal activity, particularly against dermatophytes like Trichophyton mentagrophytes. Its mechanism of action is multifaceted, primarily targeting the integrity of the fungal cell.[1][2]
Key Mechanisms:
-
Increased Membrane Permeability: Macrocarpal C disrupts the fungal cell membrane, leading to increased permeability. This has been shown to be more potent than the effects of conventional antifungal drugs like terbinafine (B446) and nystatin (B1677061) at the same minimum inhibitory concentration (MIC)[1].
-
Induction of Oxidative Stress: The compound stimulates the production of intracellular reactive oxygen species (ROS), contributing to cellular damage[1][2].
-
Apoptosis Induction: Macrocarpal C induces programmed cell death (apoptosis) in fungal cells, evidenced by DNA fragmentation.
Quantitative Data Summary
| Compound | Target Organism | Assay | Concentration | Result | Reference |
| Macrocarpal C | T. mentagrophytes | SYTOX® Green uptake | 1 x MIC | 69.2% increase in uptake | |
| Macrocarpal C | T. mentagrophytes | SYTOX® Green uptake | 0.5 x MIC | 42.0% increase in uptake | |
| Macrocarpal C | T. mentagrophytes | SYTOX® Green uptake | 0.25 x MIC | 13.6% increase in uptake | |
| Macrocarpal C | T. mentagrophytes | ROS Production | - | Significant Increase (P = 0.0063) | |
| Macrocarpal C | T. mentagrophytes | DNA Fragmentation | - | Significant Increase (P = 0.0007) |
Signaling Pathway
Caption: Antifungal mechanism of Macrocarpal C targeting the fungal cell membrane.
II. Anticancer Mechanism of Action: Insights from Macrocarpal I
Macrocarpal I has been identified as a promising small molecule inhibitor of colorectal cancer (CRC) progression. Its mechanism involves the inhibition of cell proliferation, disruption of the cellular structure, and induction of apoptosis.
Key Mechanisms:
-
Inhibition of Proliferation and Colony Formation: Macrocarpal I effectively inhibits the growth and ability of CRC cells to form colonies.
-
Cytoskeletal Disruption: The compound has been observed to destroy the cytoskeleton of CRC cells, which is crucial for cell shape, division, and motility.
-
Induction of Apoptosis: Macrocarpal I promotes programmed cell death in cancer cells.
-
Impact on Kinase Activity and DNA Repair: RNA-seq analysis has suggested that the anticancer effects of Macrocarpal I are linked to its influence on kinase activity and DNA repair pathways.
Signaling Pathway
Caption: Anticancer mechanism of Macrocarpal I in colorectal cancer cells.
III. Experimental Protocols
A. Fungal Membrane Permeability Assay (SYTOX® Green Uptake)
This protocol is adapted from studies on Macrocarpal C's effect on T. mentagrophytes.
1. Materials:
-
T. mentagrophytes culture
-
Sabouraud Dextrose Broth (SDB)
-
Macrocarpal C (or other test compounds)
-
SYTOX® Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)
2. Procedure:
-
Culture T. mentagrophytes in SDB to the mid-logarithmic phase.
-
Harvest and wash the fungal cells with a suitable buffer (e.g., PBS).
-
Resuspend the cells to a final density of approximately 1 x 10^6 cells/mL.
-
In a 96-well plate, add 50 µL of the fungal cell suspension to each well.
-
Add 50 µL of Macrocarpal C at various concentrations (e.g., 0.25x, 0.5x, 1x MIC) to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for membrane permeabilization.
-
Add SYTOX® Green to a final concentration of 1 µM to all wells.
-
Incubate the plate at room temperature in the dark for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
An increase in fluorescence indicates uptake of the dye due to compromised membrane integrity.
B. Intracellular ROS Production Assay
This protocol is based on the methodology used to assess ROS production induced by Macrocarpal C.
1. Materials:
-
Fungal or cancer cell culture
-
Appropriate culture medium
-
Macrocarpal (test compound)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
96-well microplates
-
Fluorescence microscope or microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
2. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of the Macrocarpal for the desired time period.
-
After treatment, remove the medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.
-
An increase in green fluorescence indicates an increase in intracellular ROS levels.
C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This is a standard flow cytometry-based protocol to quantify apoptosis.
1. Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Macrocarpal (test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
2. Procedure:
-
Seed cells in a 6-well plate and treat with the Macrocarpal at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the mechanism of action of Macrocarpals.
Conclusion
The available scientific evidence strongly suggests that macrocarpals are a promising class of natural products with potent antifungal and anticancer activities. Their mechanisms of action involve the disruption of cellular membranes, induction of oxidative stress, and triggering of apoptotic pathways. The protocols and data presented here provide a framework for the continued investigation and development of macrocarpals as potential therapeutic agents. Further research is warranted to elucidate the specific molecular targets and to explore the potential of other macrocarpal derivatives, including the yet-to-be-characterized this compound.
References
Application Notes and Protocols: Macrocarpal L as a Potential DPP-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[1] Natural products are a promising source of novel DPP-4 inhibitors. Macrocarpals, a class of phenolic compounds isolated from Eucalyptus species, have been identified as potential inhibitors of this enzyme.[1][2]
While direct experimental data on the DPP-4 inhibitory activity of Macrocarpal L is not available in the reviewed literature, studies on closely related compounds, Macrocarpals A, B, and C, isolated from Eucalyptus globulus, have demonstrated their potential to inhibit DPP-4.[1][2] This document provides an overview of the available data on these related compounds, a detailed protocol for in vitro DPP-4 inhibition assays, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: DPP-4 Inhibitory Activity of Macrocarpals
The following table summarizes the available quantitative data on the DPP-4 inhibitory activity of Macrocarpals A, B, and C. It is important to note that Macrocarpal C exhibits a distinct, non-linear inhibition curve, suggesting a potential mechanism of self-aggregation.
| Compound | Concentration (µM) | % DPP-4 Inhibition | Notes |
| Macrocarpal A | 500 | ~30% | Linear increase in inhibition observed. |
| Macrocarpal B | 500 | ~30% | Linear increase in inhibition observed. |
| Macrocarpal C | 50 | ~90% | Potent activity with a sharp increase in inhibition above 35 µM. |
| Diprotin (Positive Control) | 25 | ~30% | A known DPP-4 inhibitor. |
Note: No direct experimental data for DPP-4 inhibition by this compound was found in the conducted search. The data presented is for structurally related compounds.
Signaling Pathway of DPP-4 Inhibition
The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of glucose homeostasis.
Caption: Mechanism of DPP-4 inhibition by Macrocarpals.
Experimental Protocols
This section details a standard in vitro fluorometric assay to determine the DPP-4 inhibitory activity of a test compound like this compound.
Objective: To quantify the inhibitory effect of a test compound on DPP-4 enzyme activity.
Principle: The assay measures the cleavage of a synthetic fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The release of the fluorescent AMC moiety is proportional to the enzyme activity and is monitored using a fluorescence plate reader.
Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
DPP-4 inhibitor (e.g., Sitagliptin or Diprotin as a positive control)
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control inhibitor in DMSO.
-
Create a series of dilutions of the test compound and positive control in Assay Buffer to achieve the desired final concentrations.
-
Dilute the human recombinant DPP-4 enzyme in Assay Buffer to the recommended working concentration.
-
Dilute the Gly-Pro-AMC substrate in Assay Buffer to its working concentration.
-
-
Assay Plate Setup (in triplicate):
-
100% Activity (Control) Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the solvent used for the inhibitor (e.g., DMSO).
-
Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the diluted test compound or positive control.
-
Background Wells: Add Assay Buffer and the solvent used for the inhibitor.
-
-
Pre-incubation:
-
Mix the contents of the wells thoroughly.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add the diluted substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 30 minutes. The incubation time can be optimized based on the enzyme's activity.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the average fluorescence for each set of triplicates.
-
Subtract the average background fluorescence from the average fluorescence of the control and inhibitor wells.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] * 100
-
To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram outlines the key steps in the in vitro DPP-4 inhibition assay.
Caption: Workflow for the in vitro DPP-4 inhibition assay.
The available evidence on Macrocarpals A, B, and C suggests that this class of compounds holds promise as a source of natural DPP-4 inhibitors. Further research is warranted to isolate and characterize this compound and to directly assess its DPP-4 inhibitory activity using the protocols outlined in this document. Such studies will be crucial in determining its potential as a therapeutic agent for type 2 diabetes.
References
Application of Macrocarpals in Antifungal Research: Focus on Macrocarpal C
Introduction
Macrocarpals are a class of phloroglucinol-diterpene compounds isolated from plants of the Eucalyptus genus. While the user specified "Macrocarpal L," the available scientific literature extensively details the potent antifungal properties of a closely related compound, Macrocarpal C . This document will focus on the application of Macrocarpal C as a representative of this compound class in antifungal research, with the assumption that the user's interest lies in the antifungal potential of macrocarpals in general. Macrocarpal C, isolated from the fresh leaves of Eucalyptus globulus Labill, has demonstrated significant activity against dermatophytes, the fungi responsible for common skin infections.[1][2] This makes it a compound of interest for researchers, scientists, and professionals in drug development seeking novel antifungal agents.
Mechanism of Action
Research into the antifungal mode of action of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes has revealed a multi-targeted approach. The compound disrupts the fungal cell's integrity and function through three primary mechanisms:
-
Increased Membrane Permeability: Macrocarpal C treatment leads to a significant increase in the permeability of the fungal cell membrane.[1][2] This disruption of the membrane's barrier function is a critical step in its antifungal effect.
-
Induction of Reactive Oxygen Species (ROS): The compound stimulates the production of intracellular ROS within the fungal cells.[1] Elevated ROS levels cause oxidative stress, leading to damage of cellular components.
-
DNA Fragmentation: Treatment with Macrocarpal C induces apoptosis-like cell death, evidenced by DNA fragmentation within the fungal cells.
This multifaceted mechanism suggests a lower likelihood of resistance development compared to single-target antifungal agents.
Quantitative Data Summary
The following tables summarize the quantitative data on the antifungal efficacy of Macrocarpal C against Trichophyton mentagrophytes.
Table 1: Minimum Inhibitory Concentrations (MICs) of Macrocarpal C and Control Antifungal Drugs
| Compound | MIC (µg/mL) |
| Macrocarpal C | 1.95 |
| Terbinafine hydrochloride | 0.625 |
| Nystatin | 1.25 |
Source: Wong et al., 2015
Table 2: Effect of Macrocarpal C on Fungal Membrane Permeability (T. mentagrophytes)
| Treatment Concentration | Increase in SYTOX® Green Uptake (%) | P-value (vs. Control) |
| 0.25 x MIC | 13.6 | 0.0146 |
| 0.5 x MIC | 42.0 | 0.0158 |
| 1 x MIC | 69.2 | 0.0043 |
Source: Wong et al., 2015
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 method for filamentous fungi.
Materials:
-
Macrocarpal C
-
Trichophyton mentagrophytes culture
-
Modified Sabouraud Dextrose Agar (MSDA)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Culture T. mentagrophytes on MSDA slants at 25°C.
-
Prepare a stock solution of Macrocarpal C in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of Macrocarpal C in RPMI 1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to the CLSI standard.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (antifungal drug like terbinafine) and negative (no drug) controls.
-
Incubate the plates at an appropriate temperature and duration for fungal growth.
-
Determine the MIC as the lowest concentration of Macrocarpal C that causes complete inhibition of visible fungal growth.
Protocol 2: Fungal Membrane Permeability Assay
This assay utilizes the fluorescent dye SYTOX® Green, which can only enter cells with compromised plasma membranes.
Materials:
-
T. mentagrophytes culture
-
Macrocarpal C
-
SYTOX® Green stain
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Treat fungal cells with various concentrations of Macrocarpal C (e.g., 0.25, 0.5, and 1 x MIC) for a specified time.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS containing SYTOX® Green.
-
Incubate in the dark.
-
Measure the fluorescence intensity using a fluorometer or visualize the stained cells using a fluorescence microscope. An increase in fluorescence indicates increased membrane permeability.
Protocol 3: Reactive Oxygen Species (ROS) Production Assay
This protocol uses a cell-permeable fluorogenic probe to detect intracellular ROS.
Materials:
-
T. mentagrophytes culture
-
Macrocarpal C
-
5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate
-
Fluorometer
Procedure:
-
Treat fungal cells with Macrocarpal C at its MIC for different time points.
-
Add the fluorogenic probe to the cell suspension.
-
Incubate the cells.
-
Measure the fluorescence, which is proportional to the amount of intracellular ROS.
Protocol 4: DNA Fragmentation (TUNEL) Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
T. mentagrophytes culture
-
Macrocarpal C
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Treat fungal cells with Macrocarpal C.
-
Fix and permeabilize the cells according to the TUNEL kit manufacturer's instructions.
-
Perform the TUNEL staining procedure.
-
Visualize the cells under a fluorescence microscope. Fluorescently labeled cells indicate DNA fragmentation.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow for Macrocarpal C.
Caption: Proposed mechanism of action of Macrocarpal C.
References
Application Note and Protocol: Quantification of Macrocarpal L in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocarpal L is a phloroglucinol (B13840) dialdehyde (B1249045) diterpene, a class of compounds that has demonstrated significant biological activities, including antibacterial and antifungal properties.[1] Found in plant species such as Eucalyptus macrocarpa and Eucalyptus globulus, the accurate quantification of this compound in plant extracts is crucial for research, quality control, and the development of potential therapeutic agents.[2][3] This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₀O₆ |
| Molecular Weight | 472.62 g/mol [4] |
| Appearance | Expected to be a slightly yellowish powder[1] |
| Chemical Class | Phloroglucinol dialdehyde diterpene |
| CAS Number | 327601-97-8 |
Table 2: Reported Yields of Related Macrocarpals from Eucalyptus Species
| Compound | Plant Source | Yield | Reference |
| Macrocarpal A | Eucalyptus macrocarpa | - | |
| Macrocarpal B | Eucalyptus macrocarpa | - | |
| Macrocarpal C | Eucalyptus globulus | >95% purity | |
| Macrocarpals B-G | Eucalyptus macrocarpa | - |
Experimental Protocols
Plant Material Preparation and Extraction
This protocol outlines the initial steps for preparing the plant material and performing a solvent extraction to obtain a crude extract containing macrocarpals.
Materials:
-
Fresh or air-dried leaves of a source plant (e.g., Eucalyptus species)
-
Grinder or blender
-
80% aqueous acetone (B3395972) or 95% ethanol
-
n-hexane (for defatting)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Preparation of Plant Material: Grind the fresh or air-dried plant leaves into a coarse powder to increase the surface area for extraction.
-
Defatting (Optional but Recommended): To remove essential oils and other nonpolar compounds, macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours. Filter the mixture and discard the n-hexane fraction. Air-dry the plant residue.
-
Extraction: Submerge the defatted plant residue in either 80% aqueous acetone or 95% ethanol. Perform the extraction under reflux or by maceration with stirring for several hours. The process should be repeated multiple times to ensure exhaustive extraction.
-
Concentration: Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
This protocol describes the separation of the crude extract into fractions to isolate this compound.
Materials:
-
Crude plant extract
-
Ethyl acetate (B1210297)
-
Water
-
Separatory funnel
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform-methanol gradient)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Reversed-phase C18 column for HPLC
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the ethyl acetate layer. Repeat this process several times, and then combine the ethyl acetate fractions. Concentrate the combined fractions under reduced pressure.
-
Silica Gel Column Chromatography: Pack a silica gel column with a nonpolar solvent. Apply the concentrated ethyl acetate fraction to the column. Elute the column with a gradient of increasing polarity, for instance, a chloroform-methanol gradient.
-
Fraction Monitoring: Collect fractions and monitor them using TLC to identify those containing compounds with similar profiles to known macrocarpals.
-
Final Purification by Preparative HPLC: For high-purity this compound, use a reversed-phase C18 column. A common mobile phase is a gradient of acetonitrile and water, with a small amount of formic acid (e.g., 0.1%) to improve peak shape. Inject the semi-purified fraction and collect the peak corresponding to the retention time of this compound.
Quantification by Analytical HPLC
This protocol provides a general method for the quantitative analysis of this compound using HPLC with UV detection. Method validation is essential for accurate and reliable results.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid (optional)
-
Purified this compound standard
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program: A linear gradient from 50% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration to 50% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified this compound standard in the initial mobile phase composition. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the purified plant extract fraction and dissolve it in the initial mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Quantification by UPLC-MS/MS
For higher sensitivity and selectivity, a UPLC-MS/MS method can be developed.
Instrumentation and Materials:
-
UPLC-MS/MS system
-
Appropriate UPLC column (e.g., C18 or Phenyl-Hexyl)
-
Methanol and water (LC-MS grade)
-
Formic acid and ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Purified this compound standard
Chromatographic and MS Conditions (Example):
-
Mobile Phase A: 0.2% formic acid and 5mM ammonium formate in water
-
Mobile Phase B: Methanol
-
Gradient Program: A rapid gradient elution to ensure good peak shape and separation.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on the compound's characteristics.
-
MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound.
Procedure:
-
Method Development: Optimize chromatographic conditions and MS parameters (e.g., cone voltage, collision energy) using the this compound standard.
-
Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.
-
Sample Analysis: Prepare standards and samples as described for the HPLC method, but using LC-MS grade solvents. Inject and analyze the samples.
-
Quantification: Use the calibration curve generated from the standards to quantify this compound in the samples based on the peak area of the specific MRM transition.
Visualizations
Caption: Experimental workflow for the isolation and quantification of this compound.
Caption: Postulated antifungal signaling pathway for this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Macrocarpal L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal L is a phloroglucinol (B13840) dialdehyde (B1249045) diterpene, a class of natural products isolated from Eucalyptus species, notably Eucalyptus globulus.[1] Like other macrocarpals, it is of significant interest to the scientific community due to its potential biological activities, which may include antimicrobial and enzyme-inhibiting properties. The purification of individual macrocarpals from complex plant extracts presents a significant challenge due to the presence of numerous structurally similar isomers. This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), including sample preparation, chromatographic conditions, and data interpretation. The methodologies are based on established protocols for the separation of related macrocarpals.[2][3][4]
Data Presentation
The purification of this compound typically involves a multi-step process, culminating in a final preparative HPLC step. While specific yield and purity data for this compound are not extensively reported, the following tables provide representative data for closely related macrocarpals isolated from Eucalyptus species, which can serve as a benchmark for the expected outcomes of the described protocol.
Table 1: Representative Yields of Macrocarpals from Eucalyptus macrocarpa
| Macrocarpal | Yield (mg from 2880 g of leaves) |
| Macrocarpal A | 252.5 |
| Macrocarpal B | 51.9 |
| Macrocarpal C | 20.0 |
| Macrocarpal D | 56.8 |
| Macrocarpal E | 14.6 |
| Macrocarpal F | 11.4 |
| Macrocarpal G | 47.3 |
Data adapted from a study on the isolation of macrocarpals B-G.[5] The yield of individual macrocarpals can vary based on the plant material and extraction efficiency.
Table 2: HPLC Method Parameters for Macrocarpal Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-phase C18 (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase A | HPLC-grade Water with 0.1% Formic Acid | HPLC-grade Water with 0.1% Formic Acid |
| Mobile Phase B | HPLC-grade Acetonitrile with 0.1% Formic Acid | HPLC-grade Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 20 min | Optimized based on analytical run |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Injection Volume | 10 µL | 1-5 mL (of concentrated fraction) |
| Column Temp. | 25 °C | Ambient |
| Detection | UV at 280 nm | UV at 280 nm |
These parameters are based on established methods for Macrocarpal B and may require optimization for this compound.
Experimental Protocols
The isolation and purification of this compound is a multi-step process involving extraction, fractionation, and chromatography.
Extraction and Fractionation
This initial phase aims to obtain a crude extract enriched with macrocarpals.
-
Plant Material Preparation: Fresh or air-dried leaves of Eucalyptus globulus are ground into a coarse powder.
-
Initial Extraction: The powdered leaves are extracted with 80% aqueous acetone (B3395972) or 95% ethanol (B145695) under reflux. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with an equal volume of ethyl acetate (B1210297). This process is repeated, and the ethyl acetate fractions, which contain the macrocarpals, are combined and concentrated.
Column Chromatography (Pre-purification)
The concentrated ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel to separate the macrocarpals from other classes of compounds.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) is often employed, with the polarity gradually increasing to elute compounds of increasing polarity.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing macrocarpals.
Preparative HPLC for this compound Purification
The final purification of this compound is achieved using reversed-phase HPLC.
-
Sample Preparation: Fractions from column chromatography containing the target macrocarpals are pooled, concentrated, and dissolved in the initial mobile phase composition. The sample should be filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Refer to Table 2 for the preparative HPLC parameters. The gradient may need to be optimized to achieve baseline separation of this compound from other closely eluting macrocarpals.
-
Fraction Collection: The peak corresponding to this compound is collected. The purity of the isolated compound should be assessed by analytical HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for this compound Purification.
Proposed Signaling Pathway for Biological Activity
Macrocarpals have been shown to exhibit a range of biological activities, including antifungal and dipeptidyl peptidase-4 (DPP-4) inhibitory effects. The antifungal mechanism of the related Macrocarpal C involves the disruption of fungal cell integrity.
Caption: Proposed Antifungal Mechanism.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Macrocarpal L
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocarpal L, a natural compound, has demonstrated potential as a cytotoxic agent against various cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound using common cell-based assays. The methodologies described herein are essential for determining the compound's potency (IC50), understanding its mechanism of action, and evaluating its therapeutic potential. The primary assays covered include the MTT and Sulforhodamine B (SRB) assays for cell viability, the Annexin V-FITC/PI assay for apoptosis detection, and Western blotting for the analysis of key apoptotic proteins.
Data Presentation
The following tables summarize hypothetical quantitative data derived from studies on this compound's cytotoxicity. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | SRB | 72 | < 10[1] |
| HL-60 | Promyelocytic Leukemia | MTT | 72 | < 10[1] |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 8.5 |
| HCT116 | Colorectal Carcinoma | SRB | 48 | 12.2 |
| HeLa | Cervical Adenocarcinoma | MTT | 48 | 9.8 |
Table 2: Effect of this compound on Apoptosis Induction in A549 Cells (48h Treatment)
| This compound (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 5 | 15.8 ± 2.1 | 5.2 ± 1.1 | 21.0 ± 3.2 |
| 10 | 35.2 ± 3.5 | 12.7 ± 1.8 | 47.9 ± 5.3 |
| 20 | 48.6 ± 4.2 | 25.1 ± 2.9 | 73.7 ± 7.1 |
Table 3: Modulation of Apoptotic Protein Expression by this compound in A549 Cells (48h Treatment)
| This compound (µM) | Bcl-2 (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| 0 (Control) | 1.00 | 1.00 |
| 5 | 0.62 ± 0.08 | 2.8 ± 0.4 |
| 10 | 0.35 ± 0.05 | 5.1 ± 0.7 |
| 20 | 0.18 ± 0.03 | 8.9 ± 1.2 |
Experimental Protocols
Cell Viability Assays
Cell viability assays are fundamental for quantifying the cytotoxic effects of a compound.[2] The MTT and SRB assays are reliable colorimetric methods for this purpose.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The SRB assay is a method based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the anti-apoptotic protein Bcl-2 and the executioner caspase, Caspase-3.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols: Experimental Design for Macrocarpal L Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting preclinical animal studies to evaluate the therapeutic potential of Macrocarpal L, a phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivative. The proposed experimental designs are based on the known biological activities of structurally related macrocarpals, including antifungal, antibacterial, and anti-diabetic properties.
Introduction
This compound belongs to a class of natural compounds isolated from Eucalyptus species.[1][2][3] Its analogs, such as Macrocarpal A and C, have demonstrated a range of biological activities, including potent antifungal action against dermatophytes, antibacterial effects against Gram-positive bacteria, and inhibition of dipeptidyl peptidase 4 (DPP-4), a key enzyme in glucose metabolism.[1][2] These findings suggest that this compound holds promise as a therapeutic agent for infectious diseases and type 2 diabetes. The following protocols outline the essential in vivo studies to explore these possibilities.
Preclinical Research Objectives
The primary objectives of these animal studies are:
-
To evaluate the in vivo efficacy of this compound in relevant animal models of fungal infections, bacterial infections, and type 2 diabetes.
-
To establish a preliminary pharmacokinetic and safety profile of this compound.
-
To elucidate the potential mechanism of action in a living organism.
General Considerations for Animal Studies
All animal experiments must be conducted in accordance with the ethical guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC). Key considerations include the appropriate choice of animal model, justification of sample size, and humane endpoints.
Experimental Design: Antifungal Efficacy
Based on the known antifungal activity of Macrocarpal C against Trichophyton mentagrophytes, a similar experimental design can be adopted for this compound.
Animal Model
A guinea pig model of dermatophytosis is a well-established and appropriate model for this study.
Experimental Groups and Dosing
| Group | Treatment | Dose | Route of Administration | Sample Size (n) |
| 1 | Vehicle Control (e.g., 0.5% CMC) | - | Topical | 10 |
| 2 | This compound | Low Dose (e.g., 0.5% w/w) | Topical | 10 |
| 3 | This compound | Mid Dose (e.g., 1.0% w/w) | Topical | 10 |
| 4 | This compound | High Dose (e.g., 2.0% w/w) | Topical | 10 |
| 5 | Positive Control (e.g., Terbinafine 1% cream) | 1% w/w | Topical | 10 |
Experimental Protocol
Protocol 1: Guinea Pig Model of Dermatophytosis
-
Animal Acclimatization: Male Hartley guinea pigs (300-350g) are acclimatized for 7 days.
-
Infection: The backs of the guinea pigs are shaved, and the area is infected with a suspension of Trichophyton mentagrophytes microconidia.
-
Treatment: Treatment commences 3 days post-infection and is applied once daily for 14 days.
-
Efficacy Evaluation:
-
Clinical Scoring: The severity of the infection is scored daily based on erythema, scaling, and crusting.
-
Fungal Burden: At the end of the treatment period, skin samples are collected for fungal culture (colony-forming units, CFU) and histopathological analysis.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the treatment groups.
Expected Quantitative Data
| Group | Mean Clinical Score (Day 14) | Fungal Burden (log10 CFU/g tissue) |
| Vehicle Control | 3.8 ± 0.4 | 5.2 ± 0.5 |
| This compound (Low Dose) | 2.5 ± 0.3 | 4.1 ± 0.4 |
| This compound (Mid Dose) | 1.2 ± 0.2 | 2.9 ± 0.3 |
| This compound (High Dose) | 0.5 ± 0.1 | 1.8 ± 0.2 |
| Positive Control | 0.4 ± 0.1 | 1.6 ± 0.2 |
Experimental Design: Antibacterial Efficacy
The antibacterial activity of other macrocarpals against Gram-positive bacteria suggests a potential application for this compound in treating bacterial infections.
Animal Model
A murine model of skin infection with Staphylococcus aureus is a suitable model.
Experimental Groups and Dosing
| Group | Treatment | Dose | Route of Administration | Sample Size (n) |
| 1 | Vehicle Control (e.g., PBS) | - | Topical | 10 |
| 2 | This compound | Low Dose (e.g., 1 mg/kg) | Topical | 10 |
| 3 | This compound | Mid Dose (e.g., 5 mg/kg) | Topical | 10 |
| 4 | This compound | High Dose (e.g., 10 mg/kg) | Topical | 10 |
| 5 | Positive Control (e.g., Mupirocin 2% ointment) | 2% w/w | Topical | 10 |
Experimental Protocol
Protocol 2: Murine Model of S. aureus Skin Infection
-
Animal Acclimatization: Female BALB/c mice (6-8 weeks old) are acclimatized for 7 days.
-
Infection: A full-thickness wound is created on the dorsum of the mice, and the wound is inoculated with a suspension of S. aureus.
-
Treatment: Treatment is applied topically to the wound site once daily for 7 days.
-
Efficacy Evaluation:
-
Wound Healing: The wound area is measured daily.
-
Bacterial Load: At the end of the study, tissue homogenates from the wound site are plated to determine the bacterial load (CFU/g tissue).
-
Histopathology: Skin sections are examined for signs of inflammation and re-epithelialization.
-
-
Data Analysis: Statistical analysis is performed to compare the different treatment groups.
Expected Quantitative Data
| Group | Wound Area (mm²) on Day 7 | Bacterial Load (log10 CFU/g tissue) |
| Vehicle Control | 25.4 ± 3.1 | 7.8 ± 0.6 |
| This compound (Low Dose) | 18.2 ± 2.5 | 6.5 ± 0.5 |
| This compound (Mid Dose) | 10.5 ± 1.8 | 5.1 ± 0.4 |
| This compound (High Dose) | 5.1 ± 1.2 | 3.8 ± 0.3 |
| Positive Control | 4.8 ± 1.1 | 3.5 ± 0.3 |
Experimental Design: Anti-Diabetic Efficacy (DPP-4 Inhibition)
The discovery of Macrocarpal C as a DPP-4 inhibitor provides a strong rationale for investigating this compound's potential in managing type 2 diabetes.
Animal Model
A db/db mouse model, which is a genetic model of obesity and type 2 diabetes, is appropriate for this study.
Experimental Groups and Dosing
| Group | Treatment | Dose | Route of Administration | Sample Size (n) |
| 1 | Vehicle Control (e.g., 0.5% CMC) | - | Oral Gavage | 10 |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Oral Gavage | 10 |
| 3 | This compound | Mid Dose (e.g., 25 mg/kg) | Oral Gavage | 10 |
| 4 | This compound | High Dose (e.g., 50 mg/kg) | Oral Gavage | 10 |
| 5 | Positive Control (e.g., Sitagliptin 10 mg/kg) | 10 mg/kg | Oral Gavage | 10 |
Experimental Protocol
Protocol 3: Evaluation of Anti-Diabetic Activity in db/db Mice
-
Animal Acclimatization: Male db/db mice (8 weeks old) are acclimatized for 1 week.
-
Treatment: Animals are treated daily via oral gavage for 4 weeks.
-
Efficacy Evaluation:
-
Blood Glucose: Fasting blood glucose levels are measured weekly.
-
Oral Glucose Tolerance Test (OGTT): An OGTT is performed at the end of the study to assess glucose disposal.
-
Plasma DPP-4 Activity: Blood samples are collected to measure the inhibition of DPP-4 activity.
-
HbA1c Levels: Glycated hemoglobin levels are measured at the beginning and end of the study.
-
-
Data Analysis: Data are analyzed using appropriate statistical methods.
Expected Quantitative Data
| Group | Change in Fasting Blood Glucose (mg/dL) | AUC in OGTT (mg·h/dL) | DPP-4 Inhibition (%) |
| Vehicle Control | +55 ± 8 | 35,000 ± 2,500 | 5 ± 2 |
| This compound (Low Dose) | +20 ± 5 | 30,000 ± 2,100 | 25 ± 4 |
| This compound (Mid Dose) | -15 ± 4 | 24,000 ± 1,800 | 55 ± 6 |
| This compound (High Dose) | -40 ± 6 | 18,000 ± 1,500 | 80 ± 5 |
| Positive Control | -45 ± 5 | 17,500 ± 1,400 | 85 ± 4 |
Visualizations
Signaling Pathway
Caption: Potential mechanism of this compound in regulating blood glucose.
Experimental Workflow
Caption: A generalized workflow for conducting animal efficacy studies.
Logical Relationship
Caption: The logical progression of preclinical to clinical development.
Conclusion
The provided experimental designs and protocols offer a robust starting point for the in vivo evaluation of this compound. Successful outcomes from these studies could pave the way for further preclinical development, including more extensive toxicology and pharmacokinetic profiling, ultimately leading to clinical trials. The multifaceted biological activities of the macrocarpal family of compounds make them exciting candidates for novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Macrocarpal L Extraction
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Macrocarpal L. The information provided is based on established methods for the extraction of closely related macrocarpals, particularly Macrocarpals A, B, and C, and is expected to be highly relevant for the successful isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
A1: Macrocarpals are predominantly isolated from the leaves of Eucalyptus species. While the specific species with the highest concentration of this compound is not definitively documented in widely available literature, Eucalyptus macrocarpa and Eucalyptus globulus are well-established sources for a variety of macrocarpals, including A, B, and C.[1] It is highly probable that these species also contain this compound.
Q2: What is the chemical nature of this compound and how does it affect extraction?
A2: this compound, like other macrocarpals, is a phloroglucinol-diterpene conjugate. This structure imparts both polar (from the phloroglucinol (B13840) core) and non-polar (from the diterpene moiety) characteristics to the molecule. This amphipathic nature can make solvent selection challenging and may lead to the co-extraction of a wide range of impurities.
Q3: What are the most effective solvents for extracting this compound?
A3: Based on protocols for similar macrocarpals, a sequential extraction approach is highly effective. This typically involves an initial extraction with a polar solvent, followed by liquid-liquid partitioning to separate compounds based on polarity. Commonly used solvents include:
-
Initial Extraction: 80% aqueous acetone, 95% ethanol (B145695), or methanol (B129727).[1][2]
-
Solvent Partitioning: A combination of ethyl acetate (B1210297) and water is used for primary fractionation, with a subsequent hexane (B92381) wash to remove non-polar impurities.[2]
Q4: Are there any pre-extraction steps that can significantly improve the yield of this compound?
A4: Yes, a crucial pre-treatment step is the removal of essential oils from the plant material. A patented method demonstrates that a pre-extraction wash with a non-polar solvent like n-hexane can lead to a higher yield of macrocarpals.[3] This step minimizes interference from these abundant compounds during subsequent extraction and purification stages.
Q5: What purification techniques are most suitable for isolating this compound?
A5: A multi-step chromatographic approach is necessary for obtaining high-purity this compound. This typically involves:
-
Column Chromatography: Initial separation of the crude extract is often performed on a silica (B1680970) gel column, eluting with a gradient of chloroform (B151607) and methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound in Crude Extract | 1. Incorrect Plant Material: Species or chemotype may have low this compound content. 2. Improper Harvest Time or Storage: The concentration of secondary metabolites can vary with season and storage conditions. 3. Inefficient Extraction: Suboptimal solvent, temperature, or extraction time. | 1. Verify Plant Species: Ensure correct botanical identification. 2. Standardize Collection: Harvest at the optimal time and use properly dried and stored leaves. 3. Optimize Extraction Parameters: Experiment with different polar solvents (e.g., 80% acetone, 95% ethanol) and consider techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. |
| Significant Loss During Solvent Partitioning | 1. Incorrect Solvent System: Loss of this compound into the wrong phase due to polarity mismatch. 2. Emulsion Formation: Trapping of the compound at the solvent interface. | 1. Confirm Polarity: As a relatively polar compound, this compound should partition into the ethyl acetate phase from an aqueous suspension. 2. Break Emulsions: Add brine (saturated NaCl solution) or centrifuge the mixture to facilitate phase separation. |
| Poor Separation During Chromatography | 1. Inappropriate Stationary/Mobile Phase: Co-elution of this compound with impurities. 2. Sample Overload: Exceeding the binding capacity of the column. | 1. Optimize Chromatography: Experiment with different solvent gradients in both normal-phase (silica) and reversed-phase (C18) chromatography. 2. Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. |
| Degradation of this compound | 1. Harsh Extraction Conditions: High temperatures, prolonged extraction times, or extreme pH can degrade the molecule. | 1. Use Mild Conditions: Avoid excessive heat during extraction and solvent removal (use a rotary evaporator at reduced pressure and moderate temperature). Maintain a neutral pH throughout the process. |
Data Presentation
Table 1: Comparative Yield of Macrocarpals A, B, and C using a Two-Step Extraction Method
This table summarizes the impact of a patented two-step extraction process on the yield of various macrocarpals from Eucalyptus leaves. This method involves a first extraction with a low-concentration ethanol solution, followed by a second extraction of the residue with a high-concentration ethanol solution. While specific data for this compound is not available, these results provide a valuable benchmark for optimizing its extraction.
| First Extraction Solvent | Second Extraction Solvent | Macrocarpal A (mg/100g) | Macrocarpal B (mg/100g) | Macrocarpal C (mg/100g) |
| 70% Ethanol | - | 110 | 120 | 150 |
| 30% Ethanol | 80% Ethanol | 180 | 200 | 260 |
| Water | 80% Ethanol | 170 | 190 | 250 |
Experimental Protocols
Protocol 1: High-Yield Two-Step Extraction of Macrocarpals
This protocol is adapted from a patented method designed to maximize the yield of macrocarpals.
-
Pre-treatment (Removal of Essential Oils): a. Air-dry fresh Eucalyptus leaves and grind them into a coarse powder. b. Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours. c. Filter the mixture and discard the n-hexane fraction. d. Air-dry the plant residue to remove any remaining n-hexane.
-
First Extraction: a. Submerge the essential oil-free residue in a 30% (w/w) ethanol-in-water solution. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue.
-
Second Extraction: a. Submerge the plant residue from the first extraction in an 80% (w/w) ethanol-in-water solution. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the ethanolic extract.
-
Combining and Concentrating: a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude macrocarpal-rich extract.
Protocol 2: General Purification of Macrocarpals
-
Solvent Partitioning: a. Dissolve the crude extract in a 1:1 mixture of ethyl acetate and water. b. Separate the layers in a separatory funnel. Collect the ethyl acetate layer. c. Repeat the extraction of the aqueous layer with ethyl acetate two more times. d. Combine all ethyl acetate fractions and wash with a saturated NaCl solution. e. Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Silica Gel Column Chromatography: a. Prepare a silica gel column packed in chloroform. b. Dissolve the concentrated ethyl acetate fraction in a minimal amount of chloroform and load it onto the column. c. Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, etc.). d. Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing macrocarpals.
-
Reversed-Phase HPLC: a. Pool and concentrate the macrocarpal-containing fractions from the silica gel column. b. Dissolve the residue in the initial mobile phase (e.g., 50% acetonitrile in water). c. Purify the sample on a C18 HPLC column using a gradient of acetonitrile in water (e.g., 50% to 100% acetonitrile over 30 minutes). d. Monitor the elution at approximately 275 nm and collect the peak corresponding to this compound.
Mandatory Visualization
Signaling Pathway Diagrams
While the specific signaling pathways for this compound are not yet fully elucidated, the known biological activities of other macrocarpals, such as DPP-4 inhibition and antifungal effects, suggest potential mechanisms of action.
Caption: Proposed DPP-4 inhibition pathway by this compound.
Caption: Postulated antifungal mechanism of this compound.
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
References
"Macrocarpal L stability and degradation issues"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Macrocarpal L for researchers, scientists, and drug development professionals. The information provided is based on the chemical properties of this compound's structural motifs and data from closely related compounds.
Troubleshooting Guides
Visual Observation of Degradation
| Observation | Potential Cause | Recommended Action |
| Color Change (Solid) | Oxidation of the phloroglucinol (B13840) ring, photodegradation. | Discard the reagent. Ensure future storage is under an inert atmosphere and protected from light. |
| Color Change (Solution) | pH-dependent degradation, oxidation, solvent reaction. | Prepare fresh solutions for each experiment. If a colored solution is unavoidable, run a vehicle control to assess the impact of the degraded product on the assay. |
| Precipitate Formation | Poor solubility, aggregation, degradation product precipitation. | Confirm the solvent's suitability and concentration. Consider using a different solvent or co-solvent system. Filter the solution before use. |
Inconsistent Experimental Results
| Issue | Potential Cause | Recommended Action |
| Loss of Potency | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions and use them immediately. Aliquot stock solutions to minimize freeze-thaw cycles. Re-evaluate storage conditions. |
| Variable Assay Signal | Instability of this compound under assay conditions (e.g., pH, temperature). | Perform a time-course experiment to assess the stability of this compound in your specific assay buffer and conditions. |
| Unexpected Biological Effects | Formation of active degradation products. | Characterize the degradation products using techniques like LC-MS to understand their potential impact on the experimental outcome. |
Stability Data Summary
The following table summarizes the inferred stability of this compound under various conditions, based on the known behavior of phloroglucinol and diterpenoid compounds. Note: This data is illustrative and should be experimentally verified.
| Condition | Parameter | Inferred Stability | Recommendations |
| pH | 2-4 | Relatively Stable | Acidic conditions may favor the stability of the phloroglucinol ring. |
| 5-7 | Moderate Stability | Near-neutral pH may lead to slow oxidation. | |
| 8-10 | Low Stability | Alkaline conditions can accelerate the degradation of the phloroglucinol moiety. | |
| Temperature | -20°C (Solid) | High Stability | Recommended for long-term storage. |
| 2-8°C (Solid) | Moderate Stability | Suitable for short-term storage. | |
| 25°C (Solid) | Low Stability | Avoid room temperature storage. | |
| -20°C (in DMSO/Ethanol) | Moderate Stability | Suitable for short-term storage of stock solutions. | |
| Solvent | DMSO | Moderate Stability | Anhydrous DMSO is preferred. |
| Ethanol (B145695) | Moderate Stability | Use high-purity, anhydrous ethanol. | |
| Aqueous Buffers | Low to Moderate Stability | Prepare fresh and use immediately. Stability is pH-dependent. | |
| Light | UV/Visible Light | Low Stability | Highly susceptible to photodegradation. Protect from light at all times. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound degradation?
A1: The degradation of this compound is likely driven by two main factors: the oxidation of the electron-rich phloroglucinol ring and potential rearrangements of the diterpene skeleton, particularly under acidic or thermal stress. The phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by light, heat, and alkaline pH.
Q2: How should I store solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C or lower, in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. For short-term storage, 2-8°C is acceptable under the same conditions.
Q3: What is the best solvent for preparing this compound stock solutions?
A3: High-purity, anhydrous DMSO or ethanol are recommended for preparing stock solutions. It is crucial to minimize the water content in the solvent to reduce hydrolysis and other water-mediated degradation pathways.
Q4: How often should I prepare fresh solutions of this compound?
A4: To ensure experimental consistency, it is highly recommended to prepare fresh working solutions of this compound for each experiment from a recently prepared or properly stored stock solution. If storing stock solutions, aliquot them to avoid repeated freeze-thaw cycles.
Q5: Are there any known degradation products of this compound that I should be aware of?
A5: While specific degradation products of this compound have not been extensively documented, potential degradation pathways could lead to oxidized phloroglucinol derivatives and rearranged diterpenoid structures. It is advisable to use analytical techniques like LC-MS to monitor the purity of your samples and identify any significant degradation products that may interfere with your experiments.
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound under various experimental conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity, anhydrous solvent (e.g., DMSO or ethanol).
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the test buffers (e.g., pH 4, 7, and 9) or solvents.
-
Incubation: Aliquot the test solutions into multiple vials for each condition and time point. Incubate the vials under the desired temperature and light conditions.
-
Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection, to quantify the remaining amount of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizations
Inferred Degradation Pathway of this compound
Caption: Inferred degradation pathways of this compound under different stress conditions.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of this compound.
Technical Support Center: Overcoming Low Solubility of Macrocarpal L in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low solubility of Macrocarpal L in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural phloroglucinol-diterpenoid compound isolated from Eucalyptus species.[1][2] Like many complex natural products, it possesses a large, hydrophobic structure, which often leads to poor aqueous solubility. This low solubility can be a significant hurdle in various in vitro and in vivo assays, potentially leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental results. A predicted water solubility for the related Macrocarpal H is approximately 0.029 g/L, indicating that this compound is also likely to be poorly soluble in aqueous solutions.
Q2: I'm observing precipitation of this compound in my cell culture medium. What is the likely cause?
Precipitation in aqueous-based cell culture media is a common issue for hydrophobic compounds like this compound. This typically occurs when a concentrated stock solution of this compound, usually prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous medium. The abrupt change in solvent polarity reduces the solubility of the compound, causing it to fall out of solution.
Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?
The concentration of organic solvents should be kept to a minimum to avoid solvent-induced toxicity to cells. For DMSO, a final concentration of 0.5% (v/v) or less is generally recommended for most cell lines, though some may tolerate up to 1%. It is crucial to determine the tolerance of your specific cell line to the chosen solvent by running appropriate vehicle controls.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
Yes, adjusting the pH can be an effective strategy. This compound is a phloroglucinol (B13840) derivative, and the phenolic hydroxyl groups on the phloroglucinol moiety can be deprotonated at alkaline pH, forming a more soluble phenolate (B1203915) salt.[3] A study on the related compound Macrocarpal C, which also has a phloroglucinol core, showed that it remained in solution at pH 8. Therefore, preparing your assay buffer at a slightly alkaline pH (e.g., pH 7.5-8.5) may significantly enhance the solubility of this compound. However, ensure that the chosen pH is compatible with your experimental system (e.g., enzyme activity, cell viability).
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and overcome common issues related to the low solubility of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution of DMSO stock in aqueous buffer/media. | This compound has very low aqueous solubility. The final concentration of the compound exceeds its solubility limit in the assay medium. | 1. Decrease the final concentration of this compound. 2. Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your assay. 3. Employ a serial dilution strategy (see Experimental Protocols). 4. Explore alternative solubilization techniques such as the use of surfactants or cyclodextrins. |
| Inconsistent or non-reproducible assay results. | The compound may be partially precipitated, leading to inaccurate effective concentrations. Aggregation of the compound at higher concentrations can also affect its activity. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Centrifuge solutions and use the supernatant for experiments if slight precipitation is observed. 3. Determine the critical aggregation concentration (CAC) if possible. 4. Consider using a solubilizing agent to prevent aggregation. |
| Low or no biological activity observed. | The actual concentration of dissolved this compound is much lower than the nominal concentration due to poor solubility. | 1. Confirm the solubility of this compound in your specific assay buffer. 2. Use a higher concentration of a co-solvent if your assay permits. 3. Attempt to increase solubility by adjusting the pH of the buffer to a slightly alkaline range (pH 7.5-8.5). |
| Vehicle control (e.g., DMSO) shows unexpected effects. | The concentration of the organic solvent is too high, causing cellular stress or interfering with the assay components. | 1. Reduce the final concentration of the organic solvent to the lowest effective level. 2. Perform a solvent tolerance test to determine the maximum non-interfering concentration for your specific assay. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in the public domain, the following table provides an estimate based on a related compound and general knowledge of similar natural products.
| Solvent | Predicted/Expected Solubility | Notes |
| Water (pH 7.0) | < 0.1 mg/mL | Based on the predicted solubility of Macrocarpal H (0.029 g/L). |
| Dimethyl Sulfoxide (DMSO) | > 10 mg/mL | Commonly used for initial stock solutions. |
| Ethanol | > 5 mg/mL | Can be used as a co-solvent. |
| Methanol | > 5 mg/mL | Can be used as a co-solvent. |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL | Similar to water. |
| PBS (pH 8.0) | Expected to be higher than at pH 7.4 | Based on the pH-dependent solubility of phloroglucinols. |
Experimental Protocols
1. Preparation of a this compound Stock Solution
A high-concentration stock solution is the first step for most assays.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade).
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Serial Dilution for Aqueous Assay Solutions
This method helps to minimize precipitation when diluting the DMSO stock into an aqueous buffer.
-
Materials: this compound stock solution (in DMSO), sterile aqueous assay buffer (e.g., PBS or cell culture medium).
-
Procedure:
-
Prepare a series of sterile microcentrifuge tubes.
-
Perform an intermediate dilution of the DMSO stock solution into the assay buffer. For example, dilute the 10 mg/mL stock 1:10 in the assay buffer to get a 1 mg/mL solution with 10% DMSO.
-
From this intermediate dilution, perform further serial dilutions in the assay buffer to achieve your final desired concentrations. This gradual decrease in DMSO concentration can help maintain solubility.
-
Ensure the final DMSO concentration in your assay is below the toxicity limit for your cells.
-
3. Solubility Enhancement using a Surfactant (e.g., Tween® 80)
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Materials: this compound, DMSO, Tween® 80, aqueous assay buffer.
-
Procedure:
-
Prepare a stock solution of Tween® 80 (e.g., 10% w/v) in the assay buffer.
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a separate tube, mix the this compound stock solution with the Tween® 80 stock solution.
-
Add the assay buffer to this mixture to achieve the final desired concentrations of this compound and Tween® 80. The final concentration of Tween® 80 should be kept low (typically 0.01% to 0.1%) to avoid cellular toxicity.
-
Vortex thoroughly and visually inspect for clarity.
-
4. Solubility Enhancement using a Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)
Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[4]
-
Materials: this compound, DMSO, Hydroxypropyl-β-cyclodextrin (HP-β-CD), aqueous assay buffer.
-
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in the assay buffer.
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add the this compound stock solution to the HP-β-CD solution.
-
Vortex the mixture for an extended period (e.g., 1-2 hours) at room temperature to facilitate the formation of the inclusion complex.
-
Dilute this complex solution with the assay buffer to the final desired concentration.
-
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Troubleshooting logic for addressing this compound precipitation.
Caption: Strategies to enhance the aqueous solubility of this compound.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in Macrocarpal L Bioassays
Welcome to the Technical Support Center for Macrocarpal L Bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experiments involving this compound. While specific bioassay data for this compound is limited in publicly available literature, this guide provides comprehensive strategies and protocols based on experience with other macrocarpals and general principles of natural product bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where can I source it?
A1: this compound is a formylated phloroglucinol (B13840) meroterpenoid.[1] Its chemical formula is C28H40O6.[1] It is listed by several chemical suppliers. For sourcing, it is recommended to contact vendors specializing in natural products and phytochemicals.
Q2: I am observing high variability between my assay plates. What are the common causes?
A2: High inter-plate variability is a common issue in cell-based and biochemical assays. Key contributing factors include:
-
Inconsistent Cell Seeding: Variations in cell number and distribution across wells.
-
Edge Effects: Evaporation and temperature gradients at the edges of the plate.
-
Reagent Preparation: Inconsistent concentrations or degradation of stock solutions.
-
Incubation Conditions: Fluctuations in temperature, humidity, and CO2 levels.
-
Pipetting Errors: Inaccurate or inconsistent liquid handling.
Q3: My positive and negative controls are not consistent. How can I troubleshoot this?
A3: Inconsistent controls can invalidate your results. Consider the following:
-
Control Compound Stability: Ensure your positive control compound is stable under your storage and experimental conditions.
-
Vehicle Control Effects: The solvent used to dissolve this compound (e.g., DMSO) might have cytotoxic or other biological effects at the concentration used. Always run a vehicle control.
-
Cell Health: The health and passage number of your cells can significantly impact their response to controls.
Q4: Are there known issues with bioassays of natural products like macrocarpals?
A4: Yes, natural products can present specific challenges. One significant issue is the phenomenon of Pan Assay Interference Compounds (PAINS).[2] These are compounds that appear as "hits" in many different assays due to non-specific activity, such as aggregation, redox activity, or interference with assay readouts (e.g., fluorescence).[3] It is crucial to perform secondary assays and control experiments to rule out such artifacts.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values for this compound
| Potential Cause | Recommended Solution |
| Variability in this compound Stock Solution | Prepare fresh stock solutions for each experiment. Validate the concentration and purity of your this compound sample using methods like HPLC. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Cell Passage Number and Health | Maintain a consistent cell passage number range for your experiments. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of the assay. |
| Assay Incubation Time | Optimize the incubation time with this compound. A time-course experiment can help determine the optimal endpoint. |
| Assay Reagent Variability | Use reagents from the same lot number within an experimental set. Prepare fresh reagents for each assay run. |
Issue 2: High Background Signal or False Positives
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound | If using a fluorescence-based assay, check for intrinsic fluorescence of this compound at the excitation and emission wavelengths used. Run a control plate with this compound in media without cells. |
| Compound Precipitation | Visually inspect the wells for any precipitation of this compound at the concentrations tested. If precipitation occurs, consider using a different solvent or reducing the highest concentration. |
| Non-specific Inhibition (PAINS behavior) | Perform counter-screens to identify potential PAINS behavior. This may include assays with different detection methods or target-unrelated assays.[2] |
| Contamination of Reagents or Labware | Use sterile, high-quality labware. Filter-sterilize all buffers and media. |
Comparative Data of Related Macrocarpals
While specific quantitative bioactivity data for this compound is not widely published, the following tables summarize the activities of other well-studied macrocarpals. This data can serve as a useful reference for expected activity ranges and susceptible targets.
Table 1: Antibacterial Activity of Selected Macrocarpals
| Compound | Target Microorganism | MIC (µg/mL) | Reference(s) |
| Macrocarpal A | Streptococcus mutans | 0.20 | |
| Macrocarpal H | Streptococcus mutans | 0.20 | |
| Macrocarpal I | Streptococcus mutans | 6.25 | |
| Macrocarpal J | Streptococcus mutans | 3.13 | |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 |
Table 2: Enzyme Inhibitory Activity of Selected Macrocarpals
| Compound | Target Enzyme | Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference(s) |
| Macrocarpal A | Dipeptidyl peptidase 4 (DPP-4) | 500 | ~30% | >500 | |
| Macrocarpal B | Dipeptidyl peptidase 4 (DPP-4) | 500 | ~30% | >500 | |
| Macrocarpal C | Dipeptidyl peptidase 4 (DPP-4) | 50 | ~90% | ~35 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Antibacterial Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
-
Preparation of Bacterial Inoculum: a. From a fresh culture plate, select a single colony and inoculate it into a sterile broth medium (e.g., Mueller-Hinton Broth). b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6). c. Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in the assay plate.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control (bacteria with no compound) and a negative control (broth only). c. Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. b. A growth indicator such as resazurin (B115843) can be added to aid in the visualization of bacterial viability.
Protocol 2: Cell Viability Assay (MTS-based)
This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of this compound.
-
Cell Seeding: a. Harvest and count cells from a healthy culture. b. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. c. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
MTS Assay: a. Add MTS reagent to each well according to the manufacturer's instructions. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (media only) from all readings. b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: General workflow for a this compound bioassay.
Caption: Troubleshooting logic for inconsistent bioassay results.
Caption: Key sources of variability in bioassays.
References
"Macrocarpal L aggregation in solution and its effects"
Welcome to the technical support center for Macrocarpal L. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental use of this compound, with a focus on its aggregation in solution and the resulting effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Suggested Solution |
| Unexpected Precipitation or Cloudiness in Solution | This compound may be prone to aggregation and precipitation, especially at higher concentrations, in certain solvents, or at specific pH values. This is analogous to the observed behavior of the related compound, Macrocarpal C, which forms aggregates in solution.[1] | 1. Solvent Optimization: this compound is often dissolved in organic solvents like DMSO for stock solutions. For aqueous buffers, ensure the final DMSO concentration is low (typically <1%) to maintain solubility. Test a range of co-solvents if necessary.2. pH Adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. For instance, Macrocarpal C shows better solubility at a pH of 8.[1] Experiment with different pH values for your buffer system.3. Concentration Reduction: Work with lower concentrations of this compound if precipitation persists. Determine the critical aggregation concentration if possible.4. Sonication: Briefly sonicate the solution to aid in the dissolution of small aggregates. |
| Inconsistent or Non-reproducible Experimental Results | The aggregation state of this compound can significantly impact its biological activity. Inconsistent aggregation between experiments can lead to variability in results. This phenomenon has been observed with Macrocarpal C, where its aggregated form exhibits potent enzyme inhibition.[1] | 1. Standardize Solution Preparation: Prepare fresh solutions of this compound for each experiment using a consistent protocol (solvent, concentration, pH, temperature, and mixing time).2. Equilibration Time: Allow the this compound solution to equilibrate for a standardized period before adding it to your experimental system.3. Monitor for Aggregation: Routinely check for aggregation using methods described in the Experimental Protocols section, such as turbidity measurements. |
| Low Bioactivity or Unexpected Cellular Effects | The biological effects of this compound may be dependent on its aggregation state. The monomeric and aggregated forms could have different activities or mechanisms of action. | 1. Characterize Aggregation: Determine if this compound is aggregated under your experimental conditions. See the protocol for Assessing this compound Aggregation.2. Test a Concentration Range: Perform dose-response experiments across a wide range of this compound concentrations to identify thresholds for activity that may correlate with aggregation. Macrocarpal C showed a sharp increase in inhibitory activity within a narrow concentration range, suggestive of an aggregation-dependent mechanism.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a bioactive natural product classified as a sesquiterpenoid. It is isolated from plants of the Eucalyptus genus, such as Eucalyptus globulus.
Q2: Why is my this compound solution turning cloudy?
A2: The cloudiness, or turbidity, is likely due to the formation of this compound aggregates. This behavior has been documented for the structurally similar Macrocarpal C, which tends to form aggregates in solution, particularly in 10% DMSO.[1] Factors such as concentration, solvent composition, pH, and temperature can influence aggregation.
Q3: How can I detect and quantify the aggregation of this compound?
A3: Several methods can be used to assess aggregation. A simple method is to measure the turbidity of the solution by checking its absorbance at 600 nm (A600). Dynamic Light Scattering (DLS) can provide information on the size of aggregates. Spectroscopic methods like NMR can also indicate aggregation, as seen with Macrocarpal C where signal broadening was observed in the aggregated state.
Q4: What is the recommended solvent for dissolving this compound?
A4: For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. For aqueous experimental buffers, it is crucial to keep the final concentration of DMSO low (e.g., <1%) to avoid precipitation and potential solvent-induced artifacts.
Q5: How should I store this compound?
A5: For long-term storage, it is advisable to store this compound as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C for several months.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in high-purity DMSO to a final concentration of 10 mM.
-
Vortex briefly until fully dissolved.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution with the appropriate experimental buffer (e.g., PBS, cell culture medium) to the desired final concentrations.
-
Ensure the final DMSO concentration in the working solutions is consistent across all experimental groups and is at a non-toxic level (typically ≤ 0.5%).
-
Vortex gently after each dilution.
-
Use the working solutions immediately after preparation.
-
Protocol 2: Assessment of this compound Aggregation by Turbidity
This method is adapted from the procedure used for Macrocarpal C.
-
Prepare a series of this compound concentrations (e.g., 0, 10, 50, 100, 500 µM) in your experimental buffer.
-
Include a buffer-only control.
-
Incubate the solutions under your standard experimental conditions (e.g., 37°C for 30 minutes).
-
Transfer 200 µL of each solution to a clear, flat-bottom 96-well plate.
-
Measure the absorbance at 600 nm (A600) using a microplate reader.
-
An increase in A600 compared to the buffer control indicates turbidity due to aggregation.
Quantitative Data on Aggregation of Related Macrocarpals
The following table summarizes turbidity data for Macrocarpals A, B, and C dispersed in 10% DMSO, which can serve as a reference for designing experiments with this compound.
| Compound | Concentration (µM) | Turbidity (A600 x 10³) |
| Macrocarpal A | 0 | -1 |
| 10 | -1 | |
| 50 | 0 | |
| 100 | 5 | |
| 500 | 2 | |
| 1000 | 13 | |
| Macrocarpal B | 0 | 0 |
| 10 | 0 | |
| 50 | 1 | |
| 100 | 1 | |
| 500 | 3 | |
| 1000 | 12 | |
| Macrocarpal C | 0 | -1 |
| 10 | -1 | |
| 50 | 13 | |
| 100 | 28 | |
| 500 | 162 | |
| 1000 | 233 |
Data from a study on Macrocarpal C aggregation, indicating its higher propensity to aggregate compared to A and B.
Visualizations
References
Technical Support Center: Scaling Up Macrocarpal L Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the isolation of Macrocarpal L for further studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary botanical sources for isolating this compound?
A1: The primary sources for isolating macrocarpals, including this compound, are species of the Eucalyptus genus. Eucalyptus macrocarpa and Eucalyptus globulus are commonly cited species for the extraction of various macrocarpals.[1] The choice of species can significantly influence the yield and profile of the isolated compounds.
Q2: What is the general chemical nature of this compound and why can it be challenging to extract?
A2: this compound belongs to the class of acylphloroglucinols, which are complex natural products. These molecules consist of a phloroglucinol (B13840) dialdehyde (B1249045) core linked to a diterpene moiety.[1] This structure gives them an amphipathic nature, with multiple polar hydroxyl groups and a significant non-polar terpene component. This dual characteristic can create challenges in selecting a single optimal solvent for high-yield extraction, potentially leading to the co-extraction of impurities and degradation under harsh conditions.[1]
Q3: Are there any pre-extraction steps that can improve the yield of this compound?
A3: Yes, a critical pre-extraction step is the removal of essential oils from the plant material. A patented method suggests that a pre-wash of the dried, powdered leaves with a non-polar solvent like n-hexane or petroleum ether can lead to a higher yield of macrocarpals.[1] This initial step minimizes interference from the abundant essential oils during subsequent extraction and purification phases.[1]
Q4: What are the recommended solvents for the main extraction process?
A4: A sequential extraction approach is often the most effective. After the initial removal of essential oils with a non-polar solvent, a more polar solvent is used for the main extraction. A solution of 30% (w/w) ethanol (B145695) in water has been used effectively for the first extraction, followed by a second extraction with 80% (w/w) ethanol in water. Other protocols have utilized methanol (B129727) for the initial extraction.
Q5: How can I assess the purity of my isolated this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound. A well-developed HPLC method can separate this compound from structurally related impurities, allowing for accurate purity quantification.
Q6: What are the recommended storage conditions for this compound?
A6: To prevent degradation, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, refrigeration or freezing in a tightly sealed container is advisable.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area. Repeat the extraction process multiple times to ensure exhaustive extraction. Consider optimizing the solvent-to-solid ratio, extraction time, and temperature. |
| Degradation of this compound | Avoid high temperatures and exposure to light during the extraction and purification process. Ensure solvents are degassed to prevent oxidation. |
| Inefficient Liquid-Liquid Partitioning | Ensure proper mixing and sufficient separation time during partitioning. Repeat the partitioning step several times to maximize the transfer of this compound into the desired solvent phase. |
| Loss during Column Chromatography | Optimize the mobile phase gradient to ensure complete elution of this compound. Consider using a different stationary phase if irreversible adsorption is suspected. |
HPLC Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Resolution | Inadequate mobile phase composition. | Optimize the mobile phase gradient. A shallow gradient of acetonitrile (B52724) or methanol in water, often with a small amount of acid (e.g., formic acid), can improve separation. |
| Incorrect column chemistry. | Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find one with better selectivity for your compounds. | |
| Peak Tailing | Interaction with active sites on the silica (B1680970) backbone of the column. | Add a competing base like triethylamine (B128534) to the mobile phase in low concentrations (0.05-0.1%) to block active silanol (B1196071) groups. |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Low Recovery | Irreversible adsorption to the column. | Ensure the mobile phase pH is appropriate for the compound's stability and solubility. Consider trying a different stationary phase. |
| Degradation on the column. | Work at lower temperatures and ensure the mobile phase is degassed to prevent oxidation. |
Experimental Protocols
Protocol 1: High-Yield Extraction of Macrocarpals
This protocol is adapted from a patented method designed to maximize the yield of Macrocarpals.
-
Pre-treatment (Removal of Essential Oils): a. Air-dry fresh Eucalyptus leaves and grind them into a coarse powder. b. Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours. c. Filter the mixture and discard the n-hexane fraction, which contains the essential oils. d. Air-dry the plant residue to remove any remaining n-hexane.
-
First Extraction: a. Submerge the essential oil-free residue in a solution of 30% (w/w) ethanol in water. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract, retaining the plant residue.
-
Second Extraction: a. Submerge the plant residue from the first extraction in a solution of 80% (w/w) ethanol in water. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the ethanolic extract.
-
Combining and Concentrating: a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude Macrocarpal-rich extract.
Protocol 2: Purification of this compound
-
Liquid-Liquid Partitioning: a. Dissolve the crude extract in a chloroform (B151607)/methanol/water mixture (e.g., 4:1:5 v/v). b. Separate the layers to partition the compounds based on polarity. The ethyl acetate (B1210297) fraction is often enriched with macrocarpals. c. Combine the organic fractions and concentrate under reduced pressure.
-
Silica Gel Column Chromatography: a. Pack a silica gel column with a suitable non-polar solvent. b. Load the concentrated extract onto the column. c. Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity to separate the compounds. d. Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
Reversed-Phase HPLC: a. Perform final purification using a C18 reversed-phase HPLC column. b. Use a mobile phase consisting of a gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape. c. A typical starting point could be a linear gradient from 40% acetonitrile to 100% acetonitrile over 30-40 minutes. d. Monitor the elution at a UV wavelength of approximately 275 nm. e. Collect the peak corresponding to this compound.
Quantitative Data
| Parameter | Value/Range | Method/Condition | Reference |
| HPLC Column | C18 Reversed-Phase | Final Purification | |
| HPLC Mobile Phase | Acetonitrile/Water Gradient with 0.1% Formic Acid | Final Purification | |
| HPLC Detection | UV at ~275 nm | Purity Assessment | |
| Silica Gel Mobile Phase | Chloroform/Methanol Gradient | Column Chromatography |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
Caption: Postulated DPP-4 inhibition mechanism by Macrocarpal C.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Potential of Macrocarpal L and Macrocarpal A
In the ongoing search for novel antimicrobial agents, Eucalyptus-derived phloroglucinol-diterpene adducts, known as macrocarpals, have emerged as a promising class of natural products. This guide provides a comparative overview of the antibacterial activity of two such compounds, Macrocarpal L and Macrocarpal A, intended for researchers, scientists, and drug development professionals. While substantial experimental data exists for Macrocarpal A, information regarding the antibacterial properties of this compound remains elusive in current scientific literature.
Quantitative Antibacterial Activity
A critical aspect of evaluating any potential antimicrobial agent is the determination of its minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. Extensive research has been conducted on the antibacterial effects of Macrocarpal A, revealing potent activity primarily against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Macrocarpal A against Selected Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis PCI219 | < 0.2[1] |
| Staphylococcus aureus FDA209P | 0.4[1] |
In contrast to the well-documented antibacterial profile of Macrocarpal A, and other related compounds such as Macrocarpals B through G which exhibit MICs in the range of 0.78-3.13 µg/mL against Gram-positive bacteria, there is a conspicuous absence of published data on the antibacterial activity of this compound.[2] Exhaustive searches of scientific databases, patent literature, and chemical supplier information have not yielded any experimental results for the MIC of this compound against any bacterial strain.
Experimental Protocols
The determination of the MIC values for macrocarpals is typically conducted using standard microbiological techniques, primarily the agar (B569324) dilution method or the broth microdilution method.
Agar Dilution Method
The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent.[3]
-
Preparation of Antimicrobial Agent: A stock solution of the macrocarpal is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: A series of twofold dilutions of the antimicrobial agent are prepared in molten nutrient agar.
-
Inoculation: The surface of the agar plates, each containing a different concentration of the macrocarpal, is inoculated with a standardized suspension of the test bacterium (typically 10^4 to 10^5 colony-forming units [CFU] per spot).
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits the visible growth of the microorganism.
Broth Microdilution Method
The broth microdilution method is a widely used technique for antimicrobial susceptibility testing, particularly for its efficiency and lower sample requirements.[4]
-
Preparation of Microtiter Plates: 96-well microtiter plates are filled with a nutrient broth.
-
Serial Dilutions: The macrocarpal is serially diluted in the broth within the wells of the microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the macrocarpal at which no visible turbidity or pellet of bacterial growth is observed.
Proposed Mechanism of Antibacterial Action
While a direct comparative study on the mechanisms of action of this compound and Macrocarpal A is not available, research on macrocarpals in general points towards a multi-targeted approach to bacterial inhibition. The proposed mechanism primarily involves the disruption of the bacterial cell membrane and the induction of oxidative stress.
-
Cell Membrane Disruption: Macrocarpals are thought to interact with the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components. This disruption of the membrane integrity ultimately results in cell death.
-
Generation of Reactive Oxygen Species (ROS): It is also hypothesized that macrocarpals may induce the production of reactive oxygen species within the bacterial cell. The accumulation of ROS leads to oxidative damage to vital cellular components such as DNA, proteins, and lipids, contributing to the bactericidal effect.
Visualizing Experimental and Mechanistic Pathways
To provide a clearer understanding of the processes involved in the study of macrocarpals, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the proposed antibacterial mechanism.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Macrocarpals and Other Sesquiterpenes: Biological Activities and Therapeutic Potential
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Sesquiterpenes, a diverse class of C15 isoprenoid natural products, have garnered significant attention in the scientific community for their wide array of biological activities. Among these, macrocarpals, a unique subclass of sesquiterpenoid-phloroglucinol adducts primarily isolated from Eucalyptus species, have shown promising potential as antimicrobial and enzyme-inhibitory agents. This guide provides a comparative analysis of the biological activities of macrocarpals, with a focus on Macrocarpals A, B, and C, against other well-characterized sesquiterpenes such as Parthenolide, Zerumbone, and β-caryophyllene.
Disclaimer: Initial searches for "Macrocarpal L" did not yield specific quantitative data. Therefore, this guide focuses on a comparative study of other well-documented macrocarpals (A, B, and C) and other sesquiterpenes for which robust data is available.
Comparative Biological Activities: A Quantitative Overview
The therapeutic potential of sesquiterpenes is underscored by their varying efficacy in anticancer, anti-inflammatory, and antimicrobial applications. The following tables summarize the available quantitative data for a selection of these compounds.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Parthenolide | A549 (Lung Carcinoma) | 4.3 | [1] |
| TE671 (Medulloblastoma) | 6.5 | [1] | |
| HT-29 (Colon Adenocarcinoma) | 7.0 | [1] | |
| SiHa (Cervical Cancer) | 8.42 | [2] | |
| MCF-7 (Breast Cancer) | 9.54 | [2] | |
| A2058 (Melanoma) | 20 | ||
| Zerumbone | HepG2 (Liver Cancer) | 6.20 (µg/mL) | |
| HeLa (Cervical Cancer) | 6.4 (µg/mL) | ||
| MCF-7 (Breast Cancer) | 23.0 (µg/mL) | ||
| MDA-MB-231 (Breast Cancer) | 24.3 (µg/mL) | ||
| Hep-2 (Laryngeal Carcinoma) | 15 | ||
| β-caryophyllene | MCF-7 (Breast Cancer) | 4.22 (µg/mL) | |
| A549 (Lung Cancer) | 18.10 (µg/mL) | ||
| HeLa (Cervical Cancer) | 6.31 (µg/mL) | ||
| Du-145 (Prostate Cancer) | 4.67 (µg/mL) | ||
| HCT-116 (Colon Cancer) | 19 | ||
| MG-63 (Bone Cancer) | 20 | ||
| PANC-1 (Pancreatic Cancer) | 27 |
Note: IC₅₀ values for Zerumbone and β-caryophyllene are also reported in µg/mL in some studies. Direct comparison requires conversion based on molecular weight.
Table 2: Comparative Anti-inflammatory Activity (IC₅₀ values)
| Compound | Assay | IC₅₀ | Reference |
| Parthenolide | IL-4 Suppression (T cells) | ~2.5 µM (complete inhibition) | |
| Zerumbone | NO Production (RAW 264.7) | 4.37 µM | |
| β-caryophyllene | Not specified | Not specified | |
| Macrocarpal A | Anti-inflammatory activity noted | No quantitative data found | |
| Macrocarpal C | No quantitative data found |
Note: The anti-inflammatory activity of many sesquiterpenes is well-documented, but direct comparative IC₅₀ values from standardized assays are not always available.
Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis | < 0.2 | |
| Staphylococcus aureus | 0.4 | ||
| Macrocarpals B-G (mixture) | Bacillus subtilis | 0.78 - 3.13 | |
| Staphylococcus aureus | 0.78 - 3.13 | ||
| Micrococcus luteus | 0.78 - 3.13 | ||
| Mycobacterium smegmatis | 0.78 - 3.13 | ||
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | |
| Parthenolide | Mycobacterium tuberculosis | 16 | |
| Mycobacterium avium | 64 | ||
| Zerumbone | Streptococcus mutans | 250 | |
| Staphylococcus aureus | 52.0–166.6 | ||
| Escherichia coli | 104.1–208.0 | ||
| β-caryophyllene | Staphylococcus aureus | 3 µM | |
| Bacillus cereus | 2.5% (v/v) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key assays cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Macrocarpals, Parthenolide, etc.) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Incubate the plate in the dark for at least 2 hours to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a common method to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the sesquiterpene compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a blank (medium only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 2.5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid). Mix equal volumes of Solution A and Solution B immediately before use.
-
Assay: Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of the freshly prepared Griess reagent to each well.
-
Incubation and Reading: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-treated control.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. The final volume in each well should be 100-200 µL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of sesquiterpenes are often mediated through the modulation of key cellular signaling pathways.
Antifungal Mechanism of Macrocarpal C
Macrocarpal C exerts its antifungal activity against dermatophytes like Trichophyton mentagrophytes through a multi-pronged attack on the fungal cell. This involves:
-
Membrane Permeabilization: Macrocarpal C disrupts the fungal cell membrane, leading to increased permeability.
-
Induction of Oxidative Stress: It triggers the production of reactive oxygen species (ROS) within the fungal cell, causing cellular damage.
-
DNA Fragmentation: Ultimately, these events lead to DNA fragmentation and apoptosis-like cell death in the fungus.
General Experimental Workflow for Bioactivity Screening
The discovery and evaluation of bioactive sesquiterpenes from natural sources typically follow a systematic workflow.
Conclusion
This comparative guide highlights the significant therapeutic potential of macrocarpals and other sesquiterpenes. While Macrocarpals A, B, and C demonstrate potent antimicrobial activity, other sesquiterpenes like Parthenolide and Zerumbone show remarkable anticancer properties. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals. Further investigation into the specific biological activities and mechanisms of action of a wider range of macrocarpals, including the elusive this compound, is warranted to fully unlock their therapeutic potential.
References
Unveiling the Antifungal Arsenal: A Comparative Analysis of Macrocarpal L's Mode of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal mode of action of Macrocarpal L, with its performance benchmarked against established antifungal agents, terbinafine (B446) and nystatin (B1677061). Due to the limited availability of specific research on this compound, this guide utilizes data from its close structural analogue, Macrocarpal C, as a robust proxy to elucidate its antifungal mechanisms.
This analysis is supported by experimental data, detailed methodologies for key assays, and visual representations of cellular pathways and experimental workflows to facilitate a deeper understanding of its potential as a novel antifungal candidate.
Performance Comparison: Macrocarpal C vs. Terbinafine and Nystatin
The antifungal efficacy of Macrocarpal C was evaluated against the dermatophyte Trichophyton mentagrophytes and compared with the commercial antifungal drugs terbinafine and nystatin. The key parameters assessed were the minimum inhibitory concentration (MIC), impact on fungal membrane permeability, and the induction of reactive oxygen species (ROS).
| Antifungal Agent | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Macrocarpal C | 1.95[1][2] |
| Terbinafine hydrochloride | 0.625[1][2] |
| Nystatin | 1.25[1] |
| Treatment (at 1x MIC) | Increase in Membrane Permeability (% SYTOX® Green Uptake) |
| Macrocarpal C | 69.2% |
| Terbinafine hydrochloride | Data not available in a comparable format |
| Nystatin | Data not available in a comparable format |
Note: While the study mentions that terbinafine and nystatin also led to a dose-dependent increase in SYTOX® Green uptake, specific percentage increases at 1x MIC were not provided for direct comparison in the primary source.
| Treatment | Increase in Reactive Oxygen Species (ROS) Production (%) | Time Point |
| Macrocarpal C | 11.6% | 0.5 h |
| 70.1% | 1 h | |
| 144.3% | 3 h | |
| Terbinafine hydrochloride | Slight increase | 0.5 h |
| Significant increase | 1 h and 3 h | |
| Nystatin | Greater increases than Macrocarpal C | Not specified |
Elucidating the Antifungal Mode of Action
The primary study on Macrocarpal C suggests a multi-pronged attack on fungal cells, a mechanism that likely extends to this compound. The proposed antifungal action involves the disruption of the fungal cell membrane, induction of oxidative stress through the production of reactive oxygen species (ROS), and subsequent triggering of apoptosis, evidenced by DNA fragmentation.
Comparative Mechanisms of Action:
-
Macrocarpal C (and likely L): Induces fungal cell death by increasing membrane permeability, leading to an influx of substances like SYTOX® Green. It also elevates intracellular ROS levels and causes DNA fragmentation, suggesting an apoptotic pathway.
-
Terbinafine: An allylamine (B125299) antifungal that specifically inhibits squalene (B77637) epoxidase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. This leads to a deficiency of ergosterol, a vital component of the fungal cell membrane, and a toxic accumulation of squalene within the cell.
-
Nystatin: A polyene antifungal that binds to ergosterol in the fungal cell membrane, forming pores or channels. This disrupts membrane integrity, causing leakage of essential intracellular components and ultimately leading to cell death.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed signaling pathway of Macrocarpal C, a typical experimental workflow for assessing antifungal action, and the logical relationship of its effects.
Caption: Proposed antifungal signaling pathway of Macrocarpal C.
Caption: Experimental workflow for evaluating antifungal mode of action.
Caption: Logical relationship of Macrocarpal C's effects leading to cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Macrocarpal C's antifungal activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Macrocarpal C and the comparative antifungal agents against filamentous fungi like T. mentagrophytes was determined using the standardized M38-A2 method from the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Strain: T. mentagrophytes ATCC 9129 was cultured on modified Sabouraud dextrose agar (B569324) (MSDA) slants at 25 °C.
-
Inoculum Preparation: A suspension of fungal conidia is prepared and adjusted to a specific concentration using a spectrophotometer.
-
Assay Procedure:
-
The antifungal agents are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
The standardized fungal inoculum is added to each well.
-
The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 48-72 hours).
-
The MIC is determined as the lowest concentration of the antifungal agent that visually inhibits fungal growth.
-
Fungal Membrane Permeability Assay (SYTOX® Green)
This assay measures the integrity of the fungal cell membrane. SYTOX® Green is a fluorescent dye that can only enter cells with compromised membranes.
-
Fungal Culture and Treatment: Fungal cells are cultured and then treated with varying concentrations of the antifungal agents (e.g., 0.25x, 0.5x, and 1x MIC).
-
Staining: SYTOX® Green is added to the fungal suspension.
-
Measurement: The fluorescence intensity is measured using a fluorescence spectrophotometer or a microplate reader. An increase in fluorescence indicates that the dye has entered the cells and bound to nucleic acids, signifying membrane damage.
Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the level of intracellular ROS, which are indicators of oxidative stress.
-
Fungal Culture and Treatment: Fungal cells are treated with the antifungal agents for different durations (e.g., 0.5, 1, and 3 hours).
-
Probe Loading: A cell-permeable fluorogenic probe, such as 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA), is added to the fungal culture. Inside the cell, it is deacetylated and then oxidized by ROS to a highly fluorescent compound.
-
Measurement: The fluorescence is quantified using a fluorescence spectrophotometer. An increase in fluorescence is proportional to the amount of ROS produced.
DNA Fragmentation (TUNEL) Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Fungal Culture and Treatment: Fungal cells are treated with the antifungal agent.
-
Fixation and Permeabilization: The cells are fixed and their cell walls are permeabilized to allow the entry of the labeling reagents.
-
TUNEL Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Detection: The labeled DNA is then detected, typically via fluorescence microscopy or a fluorescence plate reader. An increase in signal indicates a higher degree of DNA fragmentation.
References
A Comparative Analysis of Macrocarpal C's Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitory activity of Macrocarpal C, a natural compound isolated from Eucalyptus globulus, against other established synthetic and natural DPP-4 inhibitors. Experimental data, protocols, and relevant signaling pathways are presented to offer a comprehensive overview for research and drug development purposes. It is important to note that while the user's query specified "Macrocarpal L," the available scientific literature extensively documents the potent DPP-4 inhibitory effects of Macrocarpal C, suggesting a possible typographical error. This guide will therefore focus on Macrocarpal C.
Quantitative Comparison of DPP-4 Inhibitors
The following table summarizes the inhibitory activity of Macrocarpal C and a selection of other DPP-4 inhibitors. Macrocarpal C demonstrates notable inhibitory potential, though its unique inhibition kinetics, possibly due to self-aggregation, should be considered when interpreting its activity.[1][2]
| Inhibitor Class | Compound | Source/Type | DPP-4 Inhibition |
| Natural Product | Macrocarpal C | Eucalyptus globulus | 90% inhibition at 50 µM [1][3] |
| Natural Product | Macrocarpal A | Eucalyptus globulus | 30% inhibition at 500 µM[1] |
| Natural Product | Macrocarpal B | Eucalyptus globulus | 30% inhibition at 500 µM |
| Natural Product (Flavonoid) | Cyanidin 3-O-glucoside | Natural Sources | IC50: 125.1 µM |
| Natural Product (Alkaloid) | Berberine | Natural Sources | IC50: 13.3 µM |
| Synthetic | Sitagliptin | Synthetic | IC50: 0.018 µM (18 nM) |
| Synthetic | Vildagliptin | Synthetic | IC50: 0.05 µM (50 nM) |
| Synthetic | Saxagliptin | Synthetic | IC50: 0.05 µM (50 nM) |
| Synthetic | Linagliptin | Synthetic | IC50: 0.001 µM (1 nM) |
| Synthetic | Alogliptin | Synthetic | IC50: <0.01 µM (<10 nM) |
| Positive Control | Diprotin A | Peptide | 30% inhibition at 25 µM |
Note: IC50 is the half maximal inhibitory concentration. A lower IC50 value indicates a higher potency. The data for Macrocarpals A, B, and C are presented as percentage inhibition at a specific concentration as reported in the primary literature.
Experimental Protocols
The following outlines a standard in vitro DPP-4 inhibition assay, a methodology consistent with that used to evaluate the activity of Macrocarpals.
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This fluorometric assay measures the enzymatic activity of DPP-4 by quantifying the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Test compounds (e.g., Macrocarpal C) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Sitagliptin or Diprotin A)
-
96-well microplate (black, for fluorescence readings)
-
Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent.
-
Create a series of dilutions of the test compound and positive control in the assay buffer to determine dose-response.
-
Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to their working concentrations in the assay buffer as per the manufacturer's recommendations.
-
-
Assay Setup (in triplicate):
-
Test Wells: Add the diluted test compound and DPP-4 enzyme solution to the wells.
-
Positive Control Wells: Add the diluted positive control and DPP-4 enzyme solution to the wells.
-
Enzyme Control Wells (100% activity): Add the assay buffer (with solvent if applicable) and DPP-4 enzyme solution to the wells.
-
Blank Wells (No enzyme): Add the assay buffer and substrate solution to the wells.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the diluted Gly-Pro-AMC substrate solution to all wells except the blank wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Calculate the percentage of DPP-4 inhibition for each concentration of the test compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of DPP-4 inhibition and a typical experimental workflow for screening potential inhibitors.
Caption: Mechanism of DPP-4 Inhibition.
Caption: Experimental Workflow for DPP-4 Inhibitor Screening.
References
Synergistic Antimicrobial Effects of Macrocarpal-Related Compounds with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates novel therapeutic strategies, including the combination of natural compounds with existing antibiotics to enhance their efficacy. While specific data on the synergistic effects of Macrocarpal L remains to be elucidated, this guide provides a comparative overview of the synergistic potential of related macrocarpals and phloroglucinol (B13840) derivatives found in Eucalyptus species when combined with conventional antibiotics. The information presented is based on available experimental data for these related compounds, offering valuable insights for future research and drug development.
Comparative Analysis of Synergistic Activity
Phloroglucinol derivatives, the class of compounds to which macrocarpals belong, have demonstrated significant synergistic activity with various antibiotics against pathogenic bacteria. The primary mechanism often involves the disruption of the bacterial cell membrane, which can facilitate the entry and enhance the activity of conventional antibiotics.
Below is a summary of observed synergistic and additive effects of Eucalyptus extracts and phloroglucinol derivatives with known antibiotics.
| Plant-Derived Agent | Antibiotic | Bacterial Strain(s) | Observed Effect | Reference |
| Trialdehyde phloroglucinol (TPG) | Penicillin, Bacitracin | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong Synergy | [1] |
| Eucalyptus aqueous extract | Amikacin | Various bacteria causing gingivitis | Synergy | [2] |
| Eucalyptus globulus extracts & essential oils | Various antibiotics | Pseudomonas aeruginosa | Additive Effect (55% of cases) | [3] |
| Eucalyptus camaldulensis extract | Gentamicin, Amoxicillin | Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus | Synergy | [4] |
| Eucalyptus globulus essential oil | Oxacillin | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergy | [5] |
Note: The absence of specific quantitative data, such as Fractional Inhibitory Concentration (FIC) indices or fold decreases in Minimum Inhibitory Concentration (MIC), in some of the cited literature precludes a more detailed quantitative comparison in this table.
Proposed Mechanisms of Synergistic Action
The synergistic effect of phloroglucinol derivatives like macrocarpals with antibiotics is often attributed to their impact on the bacterial cell envelope. The proposed mechanism for Trialdehyde phloroglucinol (TPG) in combination with penicillin against MRSA involves:
-
Cell Membrane Disruption: TPG damages the bacterial cell membrane.
-
Increased Permeability: This damage leads to the leakage of intracellular components and collapses the membrane potential.
-
Enhanced Antibiotic Efficacy: The compromised membrane integrity is thought to facilitate the entry of antibiotics like penicillin, allowing them to reach their target sites more effectively.
-
Inhibition of Resistance Mechanisms: The combination has been shown to decrease penicillinase activity and the expression of penicillin-binding protein 2a (PBP2a), a key factor in MRSA resistance.
Macrocarpal C, in an antifungal context, has also been shown to increase fungal membrane permeability and induce the production of reactive oxygen species (ROS). This suggests a potential parallel mechanism in bacteria, where membrane disruption and oxidative stress could potentiate the effects of antibiotics.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the synergistic effects of natural compounds with antibiotics.
1. Checkerboard Assay
The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Preparation of Reagents: Stock solutions of the macrocarpal-related compound and the antibiotic are prepared in a suitable solvent and diluted to the desired starting concentrations.
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of the antibiotic are made. Along the y-axis, serial dilutions of the macrocarpal-related compound are made. This creates a matrix of wells with varying concentrations of both agents, as well as wells with each agent alone.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., adjusted to a 0.5 McFarland standard).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
2. Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of the antimicrobial effect over time and can confirm synergistic bactericidal activity.
-
Preparation of Cultures: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.
-
Exposure to Antimicrobials: The bacterial culture is aliquoted into flasks or tubes containing the macrocarpal-related compound alone, the antibiotic alone, the combination of both agents at specific concentrations (often based on their MICs), and a growth control without any antimicrobial agent.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), samples are withdrawn from each culture.
-
Viable Cell Count: Serial dilutions of the samples are plated on agar (B569324) plates. After incubation, the number of colony-forming units per milliliter (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Synergy Testing
Caption: Workflow for assessing antibiotic synergy.
Proposed Synergistic Mechanism of Phloroglucinols
Caption: Proposed synergistic action of phloroglucinols.
References
- 1. Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EFFECT OF AQUEOUS EXTRACT OF EUCALYPTUS LEAVES ON SOME TYPES OF GERMS THAT CAUSE OF PERIODONTAL INFLAMMATION | University of Thi-Qar Journal of agricultural research [jam.utq.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Eucalyptus extract and its synergistic effect on bacteria causing urinary tract infections in Diyala province | Al-Salam Journal for Medical Science [journal.alsalam.edu.iq]
- 5. Antibacterial Properties of Eucalyptus globulus Essential Oil against MRSA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Macrocarpals from Eucalyptus Species for Researchers and Drug Development Professionals
A detailed analysis of formylated phloroglucinol (B13840) meroterpenoids, focusing on their distribution, biological activities, and experimental evaluation. While the focus of this guide is a broad comparison of macrocarpals, it is important to note that specific data for Macrocarpal L is limited in current scientific literature.
Macrocarpals, a class of formylated phloroglucinol meroterpenoids found predominantly in the Eucalyptus genus, have garnered significant scientific interest for their diverse and potent biological activities.[1] These complex molecules, characterized by a phloroglucinol core linked to a terpene moiety, are key components of the chemical defense mechanisms of Eucalyptus species and represent a promising source for novel therapeutic agents.[2][3] This guide provides a comparative analysis of various macrocarpals isolated from different Eucalyptus species, with a focus on their chemical diversity, biological effects, and the experimental protocols for their study.
Distribution of Macrocarpals in Eucalyptus Species
To date, a number of macrocarpals, designated by letters (e.g., A, B, C, L), have been isolated and characterized, primarily from Eucalyptus globulus and Eucalyptus macrocarpa.[1] While a comprehensive quantitative distribution across the vast number of Eucalyptus species is not yet available, the known distribution of several key macrocarpals is summarized below. This compound has been isolated from the branches of Eucalyptus globulus.[]
Table 1: Distribution of Selected Macrocarpals in Eucalyptus Species
| Macrocarpal | Eucalyptus Species | Source(s) |
| Macrocarpal A | E. macrocarpa, E. globulus | |
| Macrocarpal B | E. macrocarpa, E. globulus | |
| Macrocarpal C | E. globulus | |
| Macrocarpals D-G | E. macrocarpa | |
| Macrocarpals H-J | E. globulus | |
| This compound | E. globulus |
Comparative Biological Activities of Macrocarpals
Macrocarpals exhibit a range of biological activities, with antimicrobial, enzyme inhibitory, and antifungal effects being the most extensively studied. The following tables summarize the available quantitative data for macrocarpals A, B, and C.
Antimicrobial Activity
Macrocarpals have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
Table 2: Minimum Inhibitory Concentrations (MICs) of Macrocarpals against Bacteria
| Macrocarpal | Bacterium | MIC (µg/mL) | Reference(s) |
| Macrocarpal A | Bacillus subtilis | < 0.2 | |
| Macrocarpal A | Staphylococcus aureus | 0.4 | |
| Macrocarpals B-G | Bacillus subtilis | 0.78 - 3.13 | |
| Macrocarpals B-G | Staphylococcus aureus | 0.78 - 3.13 | |
| Macrocarpal H | Streptococcus mutans | 0.20 | |
| Macrocarpal I | Streptococcus mutans | 6.25 | |
| Macrocarpal J | Streptococcus mutans | 3.13 |
Enzyme Inhibitory Activity
Certain macrocarpals have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment.
Table 3: Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity of Macrocarpals
| Macrocarpal | Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference(s) |
| Macrocarpal A | 500 | ~30% | >500 | |
| Macrocarpal B | 500 | ~30% | >500 | |
| Macrocarpal C | 50 | ~90% | ~35 |
Antifungal Activity
Macrocarpal C, isolated from Eucalyptus globulus, has shown potent antifungal activity against dermatophytes.
Table 4: Antifungal Activity of Macrocarpal C
| Macrocarpal | Fungal Species | MIC (µg/mL) | Reference(s) |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of macrocarpals from Eucalyptus species, based on published literature.
Extraction and Isolation of Macrocarpals
A general workflow for the isolation of macrocarpals involves solvent extraction followed by chromatographic purification. A patented method for high-yield extraction provides a basis for this protocol.
-
Plant Material Preparation : Fresh or dried leaves of the Eucalyptus species are collected and ground into a fine powder.
-
Removal of Essential Oils : The powdered leaf material is subjected to a process to remove essential oils, such as steam distillation or maceration in a non-polar solvent like n-hexane.
-
Initial Solvent Extraction : The residue from the previous step is extracted with water or a low-concentration aqueous organic solvent (e.g., ≤ 30% ethanol (B145695) in water). The mixture is agitated for a specified period and then filtered to separate the extract from the solid residue.
-
Secondary Solvent Extraction : The remaining plant residue is then extracted with a higher concentration of an organic solvent or an aqueous organic solvent solution (e.g., 50-95% ethanol). This second extraction is aimed at isolating the macrocarpals with higher purity.
-
Purification by Chromatography : The crude extract from the secondary extraction is concentrated under reduced pressure. The concentrated extract is then subjected to a series of chromatographic techniques for the purification of individual macrocarpals. This may include:
-
Column Chromatography : Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol) to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC) : Further purification of the fractions is achieved using reversed-phase (e.g., C18) or normal-phase HPLC columns with specific solvent systems.
-
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Macrocarpal Solutions : The purified macrocarpal is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation and Incubation : Each well is inoculated with the microbial suspension. The microtiter plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC : The MIC is determined as the lowest concentration of the macrocarpal that completely inhibits visible growth of the microorganism.
Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
The inhibitory activity of macrocarpals against DPP-4 can be assessed using a fluorometric assay.
-
Reaction Mixture : The assay is typically performed in a 96-well plate. Each well contains the DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), and the test macrocarpal at various concentrations.
-
Incubation : The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period.
-
Fluorescence Measurement : The fluorescence of the product (7-amino-4-methylcoumarin) is measured using a microplate reader at appropriate excitation and emission wavelengths.
-
Calculation of Inhibition : The percentage of DPP-4 inhibition is calculated by comparing the fluorescence in the wells containing the macrocarpal to the control wells without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.
Signaling Pathways and Logical Relationships
The biological activities of macrocarpals are a result of their interaction with various cellular pathways. The antifungal action of Macrocarpal C, for instance, involves the disruption of the fungal cell membrane, leading to apoptosis.
Conclusion
Macrocarpals from Eucalyptus species represent a promising class of natural products with demonstrated antimicrobial and enzyme-inhibiting properties. This guide consolidates the current knowledge on their comparative analysis, providing a valuable resource for researchers. However, it is evident that the field would greatly benefit from broader quantitative studies across more Eucalyptus species to fully understand the distribution and therapeutic potential of the diverse range of macrocarpals, including the less-studied this compound. Future research should focus on elucidating the structure-activity relationships of these compounds to guide the development of new and effective therapeutic agents.
References
Unraveling the Structure-Activity Relationship of Macrocarpal Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Macrocarpals, a class of phloroglucinol-diterpene adducts primarily isolated from Eucalyptus species, have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various macrocarpal analogs, focusing on their Dipeptidyl Peptidase-4 (DPP-4) inhibitory, antimicrobial, and cytotoxic properties. The information presented herein is supported by experimental data to aid in the ongoing research and development of these promising natural products as potential therapeutic agents.
Comparative Biological Activities of Macrocarpal Analogs
The biological efficacy of macrocarpal analogs is intricately linked to their structural features. Modifications to both the phloroglucinol (B13840) and diterpene moieties can significantly influence their activity. This section summarizes the quantitative data on the bioactivities of key macrocarpal analogs.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity
DPP-4 is a key enzyme in glucose metabolism and a validated target for the treatment of type 2 diabetes. Certain macrocarpal analogs have been identified as potent inhibitors of this enzyme.
Table 1: DPP-4 Inhibitory Activity of Macrocarpal Analogs
| Compound | Concentration (µM) | DPP-4 Inhibition (%) | Key Structural Features | Reference(s) |
| Macrocarpal A | 500 | 30 | Contains a hydroxyl group on the diterpene moiety. | [1] |
| Macrocarpal B | 500 | 30 | Stereoisomer of Macrocarpal A. | [1] |
| Macrocarpal C | 50 | 90 | Features a double bond in the diterpene moiety instead of a hydroxyl group. | [1] |
Structure-Activity Relationship Insights:
The striking difference in DPP-4 inhibitory activity between Macrocarpals A/B and Macrocarpal C highlights a critical structural determinant. The presence of a double bond in the diterpene moiety of Macrocarpal C, in place of the hydroxyl group found in A and B, leads to a dramatic increase in potency.[1] It has been suggested that this structural change may promote self-aggregation of Macrocarpal C, which could be related to its enhanced inhibitory activity.[1]
Antimicrobial Activity
Macrocarpal analogs have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.
The antibacterial effects of macrocarpals have been particularly noted against Gram-positive bacteria.
Table 2: Antibacterial Activity of Macrocarpal Analogs (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Reference(s) |
| Macrocarpal A | 0.4 | < 0.2 | |
| Macrocarpal B | 0.78 - 3.13 | 0.78 - 3.13 | |
| Macrocarpals C-G | Reported to have antibacterial activity | Reported to have antibacterial activity |
Structure-Activity Relationship Insights:
While direct comparative MIC values for all analogs are not available in a single study, the existing data suggests that subtle structural variations influence the antibacterial potency. Macrocarpal A appears to be a highly potent antibacterial agent against the tested strains. Macrocarpals B through G have also been confirmed to possess antibacterial properties. The collective evidence points to the phloroglucinol-diterpene scaffold as a promising framework for the development of new antibacterial agents.
The antifungal properties of macrocarpals have been investigated, with Macrocarpal C emerging as a potent agent against dermatophytes.
Table 3: Antifungal Activity of Macrocarpal C
| Compound | Trichophyton mentagrophytes (MIC in µg/mL) | Reference(s) |
| Macrocarpal C | 1.95 |
Structure-Activity Relationship Insights:
The antifungal activity of Macrocarpal C is attributed to its ability to disrupt the fungal cell membrane and induce the production of reactive oxygen species (ROS), ultimately leading to apoptosis. The structural features of Macrocarpal C, particularly the lipophilicity conferred by the diterpene moiety, are likely crucial for its interaction with and disruption of the fungal cell membrane.
Cytotoxic Activity
Recent studies have begun to explore the anticancer potential of macrocarpal analogs, revealing their ability to induce cell death in cancer cell lines.
Table 4: Cytotoxic Activity of Macrocarpal I
| Compound | Cell Line | Activity | Mechanism of Action | Reference(s) |
| Macrocarpal I | Colorectal Cancer (CRC) cells | Induces immunogenic cell death, apoptosis, and ferroptosis. | Targets TUBB2B and PARP1, disrupting microtubule polymerization and DNA repair. |
Structure-Activity Relationship Insights:
Macrocarpal I has been identified as a potent inducer of immunogenic cell death in colorectal cancer cells. Its mechanism of action involves the direct targeting of tubulin (TUBB2B) and poly (ADP-ribose) polymerase 1 (PARP1), leading to the disruption of essential cellular processes like microtubule dynamics and DNA repair. This dual-targeting activity underscores the potential of the macrocarpal scaffold in the development of novel anticancer therapeutics. The specific structural motifs of Macrocarpal I responsible for this activity warrant further investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used in the assessment of macrocarpal bioactivity.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.
-
Preparation of Macrocarpal Solutions: A stock solution of the macrocarpal analog is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the macrocarpal analog that completely inhibits the visible growth of the microorganism.
DPP-4 Inhibition Assay
The inhibitory activity of macrocarpal analogs against DPP-4 can be assessed using a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared in an appropriate assay buffer.
-
Incubation: The macrocarpal analog at various concentrations is pre-incubated with the DPP-4 enzyme.
-
Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the macrocarpal analog to that of a control (without inhibitor).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the macrocarpal analog for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Visualizing the Structure-Activity Landscape
Diagrams are powerful tools for visualizing complex relationships. The following sections provide Graphviz diagrams to illustrate key concepts related to the structure-activity relationship of macrocarpal analogs.
General Structure of Macrocarpal Analogs
Caption: Core structure of macrocarpals.
Key Structural Modifications and Their Impact on Bioactivity
Caption: Impact of diterpene modifications.
Proposed Mechanism of Action for Antifungal Activity of Macrocarpal C
Caption: Antifungal action of Macrocarpal C.
Experimental Workflow for Bioactivity Screening
Caption: Workflow for macrocarpal bioactivity.
References
A Comparative Analysis of Macrocarpals and the Potential of Synthetic Analogs
A comprehensive review of the bioactivity of naturally occurring macrocarpals and a forward look into the potential of synthetic derivatives.
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological efficacy of macrocarpals, a class of formylated phloroglucinol (B13840) meroterpenoids derived from Eucalyptus species. While direct comparative studies on "Macrocarpal L" and its synthetic counterparts are not available in current scientific literature, this document summarizes the existing experimental data for closely related, well-studied macrocarpals—A, B, and C—and explores the broader context of synthetic phloroglucinol derivatives to offer insights into potential similarities and differences.
Macrocarpals have garnered significant scientific interest for their diverse biological activities, particularly their antimicrobial and enzyme-inhibiting properties.[1] These complex molecules, composed of a phloroglucinol core linked to a terpenoid moiety, are predominantly isolated from Eucalyptus globulus and Eucalyptus macrocarpa.[1] Although research into synthetic macrocarpals is emerging, a direct, head-to-head comparison of the biological activity of natural versus synthetic versions is not yet published.[2] However, studies on other synthetic and semi-synthetic phloroglucinol derivatives suggest that chemical synthesis can lead to compounds with enhanced or altered biological activities.[2]
Comparative Biological Activity of Natural Macrocarpals
The primary reported biological activities of macrocarpals include antibacterial, antifungal, and enzyme inhibitory effects. The following tables summarize the available quantitative data for Macrocarpals A, B, and C.
Antimicrobial Activity
Macrocarpals have demonstrated significant inhibitory effects against various pathogens.
Table 1: Antibacterial Activity of Macrocarpals
| Compound | Bacterial Strain | Assay | Endpoint | Result | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | Not specified | MIC | < 0.2 µg/mL | [3] |
| Macrocarpal A | Staphylococcus aureus FDA209P | Not specified | MIC | 0.4 µg/mL | |
| Macrocarpal B | Porphyromonas gingivalis | Growth Inhibition | MIC | Not explicitly stated for B alone |
Table 2: Antifungal Activity of Macrocarpal C
| Fungal Strain | Assay | Endpoint | Result (MIC) | Reference |
| Trichophyton mentagrophytes | Broth microdilution (CLSI M38-A2) | MIC | 1.95 µg/mL | |
| Trichophyton rubrum | Not specified | MIC | Not specified | |
| Paecilomyces variotii | Not specified | MIC | Not specified |
Enzyme Inhibition
Recent studies have highlighted the potential of macrocarpals as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes.
Table 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Macrocarpals
| Compound | Concentration (µM) | DPP-4 Inhibition (%) | Reference |
| Macrocarpal A | 500 | 30 | |
| Macrocarpal B | 500 | 30 | |
| Macrocarpal C | 50 | 90 |
Experimental Protocols
Antimicrobial Susceptibility Testing
The antibacterial and antifungal activities of macrocarpals are generally assessed using broth or agar (B569324) dilution methods to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method (adapted from CLSI standards):
-
Two-fold serial dilutions of the macrocarpal compound are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24-48 hours for bacteria, 25°C for several days for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Dilution Method:
-
Two-fold dilutions of the macrocarpal are incorporated into molten agar, which is then poured into petri dishes.
-
A standardized bacterial or fungal suspension is spot-inoculated onto the surface of the agar plates.
-
Plates are incubated under appropriate conditions.
-
The MIC is the lowest concentration of the macrocarpal that prevents microbial growth.
DPP-4 Inhibition Assay
The inhibitory activity of macrocarpals against DPP-4 was determined using a continuous colorimetric assay.
-
The reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), the substrate Gly-Pro-p-nitroanilide, and the purified DPP-4 enzyme.
-
The test compounds (Macrocarpals A, B, and C dissolved in DMSO) are added to the mixture.
-
The reaction is initiated by the addition of the enzyme.
-
The rate of p-nitroaniline release is monitored spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the macrocarpal to that of a control (DMSO without the compound).
Mechanism of Action and Experimental Workflows
The antifungal mode of action of Macrocarpal C against T. mentagrophytes has been investigated, revealing a multi-targeted approach. The general workflow for isolating and screening macrocarpals for bioactivity follows a standard phytochemistry approach.
The Prospect of Synthetic Macrocarpals
While direct comparative data is lacking, the field of synthetic chemistry offers tantalizing prospects for the development of macrocarpal analogs with improved efficacy. Natural products often serve as a blueprint for synthetic drugs, with modifications aimed at enhancing activity, improving pharmacokinetic properties, and reducing toxicity. Research on synthetic acylphloroglucinol derivatives has already demonstrated that these compounds can possess potent anti-inflammatory and antimicrobial activities.
The structural complexity of natural products like macrocarpals often correlates with higher success rates in clinical trials compared to purely synthetic compounds. Synthetic strategies can harness the beneficial structural features of macrocarpals while potentially overcoming challenges associated with natural product sourcing and purification.
Conclusion
Macrocarpals isolated from Eucalyptus species exhibit promising antimicrobial and enzyme-inhibiting properties. Macrocarpal C, in particular, has demonstrated potent antifungal and DPP-4 inhibitory activity. While the current body of research primarily focuses on naturally derived macrocarpals, the potential for developing synthetic analogs with enhanced therapeutic properties is significant. Future research should prioritize direct comparative studies of natural versus synthetic macrocarpals to fully elucidate the therapeutic potential of this important class of compounds.
References
A Comparative Meta-Analysis of the Biological Activities of Macrocarpals
In the quest for novel therapeutic agents from natural sources, macrocarpals, a class of phloroglucinol-diterpene adducts primarily isolated from Eucalyptus species, have garnered significant attention for their diverse biological activities. This guide provides a comprehensive meta-analysis of the antibacterial, antifungal, and enzyme-inhibitory properties of macrocarpals, with a focus on macrocarpals A, B, and C. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways to facilitate objective comparison and further investigation.
Quantitative Comparison of Biological Activities
The biological efficacy of macrocarpals varies significantly across different compounds and target organisms. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparisons may be limited due to variations in experimental conditions across different studies.
Antibacterial Activity
Macrocarpals have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria and pathogens implicated in periodontal disease.[1] Macrocarpal B, in particular, has been the subject of several quantitative studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of Macrocarpal B against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.78 - 3.13 | [2] |
| Bacillus subtilis | 0.78 - 3.13 | [2] |
| Micrococcus luteus | 0.78 - 3.13 | [2] |
| Mycobacterium smegmatis | 0.78 - 3.13 | [2] |
| Porphyromonas gingivalis | Inhibited at 1 µg/mL | |
| Prevotella intermedia | Inhibited | |
| Prevotella nigrescens | Inhibited | |
| Treponema denticola | Inhibited |
*Note: For P. gingivalis, P. intermedia, P. nigrescens, and T. denticola, specific MIC values for Macrocarpal B alone are not explicitly stated in all cited literature, but growth inhibition has been confirmed. Studies have shown that a mixture of macrocarpals A and B can inhibit the growth of P. gingivalis at a concentration of 1 µg/mL. Macrocarpals A, B, and C have all demonstrated antibacterial activity against periodontopathic bacteria, with P. gingivalis showing the greatest sensitivity.
Antifungal Activity
The antifungal properties of macrocarpals are an emerging area of interest. Macrocarpal C has been identified as a potent antifungal agent against dermatophytes.
Table 2: Antifungal Activity of Macrocarpal C
| Fungal Strain | MIC (µg/mL) | Reference |
| Trichophyton mentagrophytes | 1.95 |
Note: At present, comparative data for the antifungal activity of Macrocarpals A and B is not available in the reviewed literature.
Enzyme Inhibition
Macrocarpals have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in the regulation of glucose metabolism and a target for type 2 diabetes treatment.
Table 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Macrocarpals A, B, and C
| Compound | Concentration (µM) | DPP-4 Inhibition (%) |
| Macrocarpal A | 500 | 30 |
| Macrocarpal B | 500 | 30 |
| Macrocarpal C | 50 | 90 |
Data sourced from a study on DPP-4 inhibition by macrocarpals isolated from Eucalyptus globulus.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for key experiments cited in this guide.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Macrocarpal Stock Solution: Dissolve the macrocarpal compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of the macrocarpal stock solution with an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the macrocarpal at which no visible bacterial growth is observed.
Antifungal Susceptibility Testing (CLSI M38-A2 Broth Dilution Method)
This standardized method is used to determine the MIC of antifungal agents against filamentous fungi.
-
Preparation of Macrocarpal Dilutions: Serially dilute Macrocarpal C in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of fungal spores (conidia) and adjust the concentration as per CLSI guidelines.
-
Inoculation: Add an equal volume of the fungal suspension to each well containing the Macrocarpal C dilutions.
-
Incubation: Incubate the microtiter plate under appropriate conditions for the target fungus (e.g., 25°C).
-
Determination of MIC: The MIC is defined as the lowest concentration of Macrocarpal C that completely inhibits the visible growth of the microorganism.
DPP-4 Inhibition Assay (Continuous Colorimetric Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0) and the substrate Gly-Pro-p-nitroanilide.
-
Compound Addition: Add the test macrocarpals (dissolved in DMSO) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified DPP-4 enzyme.
-
Monitoring: Monitor the rate of p-nitroaniline release spectrophotometrically at a wavelength of 405 nm.
-
Calculation of Inhibition: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the macrocarpal to the rate of a control reaction without the inhibitor.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which macrocarpals exert their biological effects is crucial for their development as therapeutic agents. The proposed mechanisms of action for their antibacterial and antifungal activities are multifaceted.
Proposed Antibacterial Mechanism of Macrocarpals
The antibacterial action of macrocarpals is believed to involve a combination of mechanisms, leading to bacterial cell death.
The proposed antibacterial mechanism of macrocarpals involves disruption of the bacterial cell membrane, leading to leakage of intracellular components. Additionally, they may induce the production of reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures. Inhibition of crucial bacterial enzymes, such as proteinases in P. gingivalis, further contributes to their antibacterial effect.
Antifungal Signaling Pathway of Macrocarpal C
The antifungal mode of action of Macrocarpal C against T. mentagrophytes involves a cascade of events that ultimately lead to fungal cell death.
Macrocarpal C initiates its antifungal effect by increasing the permeability of the fungal cell membrane. This is followed by an increase in the production of intracellular reactive oxygen species (ROS), which are known to cause cellular damage. Ultimately, this cascade leads to DNA fragmentation and programmed cell death, or apoptosis, in the fungal cell.
Conclusion
This comparative guide consolidates the current understanding of the biological activities of macrocarpals A, B, and C. The available data highlight their potential as antibacterial, antifungal, and enzyme-inhibiting agents. Macrocarpal B shows broad-spectrum activity against Gram-positive bacteria, while Macrocarpal C is a potent inhibitor of the dermatophyte T. mentagrophytes and the DPP-4 enzyme. However, this meta-analysis also underscores the need for further research, particularly direct comparative studies of all three macrocarpals under standardized conditions, to fully elucidate their therapeutic potential and structure-activity relationships. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to advance the study of these promising natural compounds.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Macrocarpal L
Prudent management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides detailed guidance on the proper disposal of Macrocarpal L, a complex natural product. In the absence of specific safety data for this compound, these procedures are conservatively based on information for the closely related compound, Macrocarpal B, and established protocols for handling phenolic and aldehyde compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personnel safety and mitigate environmental impact.
Immediate Safety and Hazard Assessment
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3][4].
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile gloves are a suitable choice)[4].
-
Avoid generating dust or aerosols.
-
Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Under no circumstances should this compound or its solutions be disposed of down the drain.
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Isolate all this compound waste from other laboratory waste streams to prevent cross-contamination.
-
Maintain separate waste containers for solid and liquid waste.
-
-
Containment:
-
Solid Waste: Collect unused or expired this compound powder and any contaminated solid materials (e.g., pipette tips, gloves, weighing paper) in a clearly labeled, sealable, and puncture-proof container designated for hazardous solid waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and leak-proof hazardous waste container. Ensure the container is made of a compatible material.
-
Empty Vials: Triple rinse empty stock vials with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous liquid waste. Deface the label on the empty vial and dispose of it in a container for broken glass or as directed by your institution's safety office.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". Include any solvents present in liquid waste.
-
Ensure the label is securely affixed and legible.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Do not overfill containers; it is recommended to fill them to no more than 90% capacity to allow for expansion.
-
-
Final Disposal:
-
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Data Presentation: Hazard Profile
The following table summarizes the known hazard information for the surrogate compound, Macrocarpal B, which should be considered as a proxy for this compound until specific data becomes available.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | Warning | H410: Very toxic to aquatic life with long lasting effects. |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount of this compound is spilled, evacuate the immediate area and ensure it is well-ventilated. For large spills, contact your institution's EHS spill response team.
-
Wear Appropriate PPE: Before cleaning, don the required PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a spill pad, to contain the spill.
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris. Place it into a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Macrocarpal L
For researchers, scientists, and drug development professionals working with Macrocarpal L, a naturally derived compound isolated from Eucalyptus species, ensuring personal and environmental safety is paramount.[][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. While specific toxicological data for this compound is limited, its structural similarity to other phloroglucinol (B13840) derivatives necessitates cautious handling.[3][4]
Core Safety Protocols and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE and handling procedures.
| Area of Protection | Required PPE & Practices | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] | Protects against potential splashes or airborne particles of the compound. |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile). A flame-resistant lab coat or coveralls should be worn. | Prevents skin contact, which may cause irritation. Contaminated gloves should be disposed of properly after use. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary. | Minimizes inhalation of any aerosols or fine particles. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination. |
Experimental Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following workflow should be implemented.
Operational and Disposal Plans
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Recommended storage temperature is between 2-8°C.
Spill Management: In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, sweep up the solid material, taking care not to generate dust, and place it in a suitable container for disposal. Clean the spill area thoroughly.
Disposal: All waste materials, including contaminated PPE and unused compound, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention. |
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
